Pantoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016980 | |
| Record name | Pantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-33-0 | |
| Record name | Pantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pantoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1TL6G6J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pantoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of D-Pantoic Acid in Cellular Metabolism: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the biological significance of D-pantoic acid, a crucial intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and the essential cofactor Coenzyme A (CoA). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its metabolic pathways, relevant enzymatic data, and detailed experimental protocols.
Introduction: The Biological Imperative of D-Pantoic Acid
D-pantoic acid is a chiral α-hydroxy acid that serves as a fundamental building block for pantothenic acid, an essential nutrient for most living organisms.[1] Its biological importance is intrinsically linked to the central role of Coenzyme A in a myriad of metabolic processes.[2][3] CoA is indispensable for cellular bioenergetics, including the tricarboxylic acid (TCA) cycle and fatty acid oxidation, as well as in the synthesis of fatty acids, cholesterol, and neurotransmitters.[4][5] The biosynthetic pathway of pantothenic acid is absent in mammals, making it a validated and attractive target for the development of novel antimicrobial agents against pathogenic bacteria.
The Biosynthetic Pathway of D-Pantoic Acid and its Conversion to Pantothenic Acid
The synthesis of D-pantoic acid is the initial committed step in the de novo biosynthesis of pantothenic acid in microorganisms and plants. The pathway originates from α-ketoisovalerate, an intermediate in the biosynthesis of the branched-chain amino acid valine.
The key enzymatic steps are:
-
Formation of α-Ketopantoate: α-ketoisovalerate is hydroxymethylated by the enzyme ketopantoate hydroxymethyltransferase (PanB) to form α-ketopantoate.
-
Reduction to D-Pantoic Acid: α-ketopantoate is then reduced to D-pantoic acid in an NADPH-dependent reaction catalyzed by ketopantoate reductase (KPR or PanE) .
-
Condensation with β-Alanine: Finally, D-pantoic acid is condensed with β-alanine in an ATP-dependent reaction catalyzed by pantothenate synthetase (PanC) to yield pantothenic acid.
This pantothenic acid is subsequently phosphorylated and further processed through a series of enzymatic steps to generate Coenzyme A.
Quantitative Data on Key Enzymes
The following table summarizes the kinetic parameters of the key enzymes involved in the biosynthesis of D-pantoic acid and its conversion to pantothenic acid.
| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Vmax | Hill Coefficient | Reference |
| Ketopantoate Reductase (KPR) | Escherichia coli | NADPH | 20 | 40 | |||
| Ketopantoate | 60 | 40 | |||||
| Staphylococcus aureus | NADPH | 2.5 ± 0.2 | |||||
| Ketopantoate | |||||||
| Pantothenate Synthetase | Mycobacterium tuberculosis | D-pantoate | 130 | 3.4 | |||
| β-alanine | 800 | 3.4 | |||||
| ATP | 2600 | 3.4 | |||||
| Pantothenate Transport | Rat Kidney Brush-Border Vesicles | Pantothenic Acid | 7.3 | 23.8 pmol/mg protein/min | |||
| Isolated Perfused Rat Heart | Pantothenic Acid | 10.7 | 418 nmol/g dry weight/30 min |
Signaling Pathways and Experimental Workflows
Biosynthesis of Pantothenic Acid
The following diagram illustrates the enzymatic conversion of α-ketoisovalerate to pantothenic acid.
Experimental Workflow for Ketopantoate Reductase Activity Assay
This diagram outlines a typical workflow for measuring the activity of ketopantoate reductase.
Experimental Workflow for LC-MS/MS Quantification of Pantothenic Acid
The following diagram details a standard procedure for quantifying pantothenic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Experimental Protocols
Enzymatic Assay for Ketopantoate Reductase (KPR) Activity
This protocol is adapted from studies on E. coli and S. aureus KPR.
Materials:
-
Purified ketopantoate reductase enzyme
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 50 mM NaCl
-
NADPH solution (stock concentration, e.g., 10 mM)
-
Ketopantoate solution (stock concentration, e.g., 100 mM)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the desired final concentration of NADPH (e.g., 200 µM).
-
Add the desired final concentration of ketopantoate to the reaction mixture (e.g., concentrations ranging from 10 µM to 1 mM for kinetic analysis).
-
Separately, prepare a solution of the purified KPR enzyme in the assay buffer.
-
Incubate both the reaction mixture and the enzyme solution at 25°C for 5 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding a small volume of the KPR enzyme solution to the reaction mixture in the cuvette. The final enzyme concentration should be in the nanomolar range (e.g., 12 nM).
-
Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).
-
Record the absorbance at regular intervals (e.g., every 10 seconds) for a period of 3-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters (KM and kcat), repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
Enzymatic Assay for Pantothenate Synthetase (PanC) Activity
This protocol is based on the characterization of M. tuberculosis PanC.
Materials:
-
Purified pantothenate synthetase enzyme
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2
-
ATP solution (stock concentration, e.g., 100 mM)
-
D-pantoate solution (stock concentration, e.g., 50 mM)
-
β-alanine solution (stock concentration, e.g., 100 mM)
-
Coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
This is a coupled enzyme assay where the production of AMP and PPi is indirectly measured by the oxidation of NADH. The pyrophosphate (PPi) produced is used by pyruvate kinase to convert ADP (from ATP hydrolysis) and PEP to pyruvate and ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+.
-
Prepare a reaction mixture in a cuvette containing the assay buffer, ATP (e.g., 2.6 mM), D-pantoate (e.g., 0.13 mM), β-alanine (e.g., 0.8 mM), PEP, NADH, and an excess of PK and LDH.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified pantothenate synthetase.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of the pantothenate synthetase reaction.
-
Calculate the initial velocity from the linear phase of the reaction.
-
Determine kinetic parameters by varying the concentration of one substrate while keeping the others constant.
LC-MS/MS Method for the Quantification of Pantothenic Acid
This protocol provides a general framework for the quantification of pantothenic acid in biological fluids, such as serum.
Materials and Reagents:
-
Human serum samples
-
Pantothenic Acid (Vitamin B5) standard
-
D-(-)-Pantolactone-d6 (Internal Standard)
-
LC-MS/MS grade methanol, acetonitrile, and formic acid
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation:
-
Thaw human serum samples at room temperature.
-
In a microcentrifuge tube, add 20 µL of the D-(-)-Pantolactone-d6 internal standard working solution to 100 µL of serum.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate pantothenic acid from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for pantothenic acid and the internal standard. For pantothenic acid, a common transition is m/z 220 -> 90.
Quantification:
-
Generate a standard curve by analyzing a series of known concentrations of pantothenic acid with a fixed concentration of the internal standard.
-
Calculate the concentration of pantothenic acid in the unknown samples by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the standard curve.
Conclusion and Future Directions
D-pantoic acid stands as a critical metabolite at the crossroads of primary metabolism. Its biosynthesis and subsequent conversion to pantothenic acid and Coenzyme A are essential for life. The enzymes in this pathway, particularly in pathogenic microorganisms, represent promising targets for the development of novel therapeutics. The detailed methodologies provided in this guide are intended to facilitate further research into the intricate roles of D-pantoic acid and to aid in the discovery of new modulators of this vital metabolic pathway. Future research will likely focus on a deeper understanding of the regulatory mechanisms governing this pathway and the development of high-throughput screening assays to identify potent and specific inhibitors.
References
- 1. Transport and metabolism of pantothenic acid by rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and History of Pantoic Acid: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoic acid, chemically known as (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, is a crucial chiral molecule that serves as a fundamental building block for the synthesis of pantothenic acid (Vitamin B5) and, consequently, Coenzyme A (CoA). The history of this compound is inextricably linked to the discovery and elucidation of the structure of pantothenic acid, a journey that unfolded in the 1930s and 1940s. This technical guide provides a comprehensive overview of the discovery, synthesis, and biosynthesis of this compound, tailored for an audience in the fields of scientific research and drug development.
Historical Timeline of Discovery
The journey to identifying this compound began with the study of a then-unidentified growth factor for yeast. In 1933, Roger J. Williams, a prominent American biochemist, discovered and isolated a substance he named "pantothenic acid," derived from the Greek word "pantothen," meaning "from everywhere," due to its ubiquitous presence in biological tissues.[1]
The chemical structure of pantothenic acid remained a puzzle until the late 1930s. A significant breakthrough occurred in 1940 when Williams and Major reported that pantothenic acid is an amide composed of β-alanine and a novel α,γ-dihydroxy-β,β-dimethylbutyric acid, which they named this compound.[2] This was determined through the degradation of pantothenic acid isolated from liver.[2]
Concurrently, the total synthesis of pantothenic acid was achieved in 1940 by a team of researchers at Merck & Co., including Eric T. Stiller, Stanton A. Harris, Jacob Finkelstein, John C. Keresztesy, and Karl Folkers.[2] This landmark achievement confirmed the proposed structure of pantothenic acid and, by extension, that of this compound. Their synthesis involved the preparation of the lactone form of this compound, known as pantolactone.
Quantitative Data from Early Syntheses
The early researchers meticulously documented the physical and chemical properties of the compounds they synthesized. The following table summarizes key quantitative data from the pivotal 1940 synthesis by Stiller and his colleagues.
| Compound/Parameter | Value | Reference |
| α,α-Dimethyl-β-hydroxypropionaldehyde | ||
| Melting Point | 96-97°C | [2] |
| dl-Pantolactone | ||
| Yield from Racemate Resolution (as quinine salt) | 84% | |
| d(-)-Pantolactone | ||
| Specific Rotation [α]D | -50.7° (c=2.05 in H2O) | |
| Melting Point | 91°C | |
| l(+)-Pantolactone | ||
| Specific Rotation [α]D | +50.1° (c=2 in H2O) | |
| Melting Point | 91°C | |
| Sodium d-Pantothenate | ||
| Specific Rotation [α]D | +28.2° (in water) |
Experimental Protocols
Chemical Synthesis of Racemic Pantolactone (Stiller et al., 1940)
The first step in the total synthesis of pantothenic acid was the preparation of racemic α-hydroxy-β,β-dimethyl-γ-butyrolactone (pantolactone). The following protocol is adapted from the 1940 publication by Stiller, Harris, Finkelstein, Keresztesy, and Folkers.
Step 1: Synthesis of α,α-Dimethyl-β-hydroxypropionaldehyde
-
A mixture of 200 g of isobutyraldehyde and 224 g of 40% formalin is stirred in an ice-bath.
-
160 g of potassium carbonate is added in small portions at a rate that the temperature of the reaction mixture does not exceed 20°C.
-
After the addition is complete, the mixture is stirred for an additional two hours at room temperature.
-
The layers are separated, and the aqueous layer is extracted with ether.
-
The ether extracts are combined with the aldehyde layer and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residual oil is distilled under reduced pressure. The fraction boiling at 83-86°C at 15 mm is collected and crystallizes upon standing.
-
Recrystallization from alcohol and drying at 60°C in a vacuum yields the purified product with a melting point of 96-97°C.
Step 2: Synthesis of Racemic Pantolactone
-
The α,α-dimethyl-β-hydroxypropionaldehyde is converted to its cyanohydrin.
-
The cyanohydrin is then subjected to acidic hydrolysis and simultaneous lactonization to yield racemic pantolactone.
Step 3: Resolution of Racemic Pantolactone
-
The racemic pantolactone is resolved using quinine. The quinine salt of the l(-)-pantoic acid is less soluble and crystallizes out.
-
This resolution process yields the quinine salt of the l(-)-acid in an 84% yield from the racemate.
-
The optically active lactones are then regenerated from their respective salts.
Biosynthesis of this compound
In most microorganisms and plants, this compound is synthesized de novo. The pathway begins with an intermediate from the valine biosynthesis pathway, α-ketoisovalerate.
-
Formation of Ketopantoate: α-ketoisovalerate undergoes hydroxymethylation, catalyzed by the enzyme ketopantoate hydroxymethyltransferase . This reaction adds a hydroxymethyl group to α-ketoisovalerate to form ketopantoate.
-
Reduction to Pantoate: The ketopantoate is then reduced to pantoate (the ionized form of this compound) by the enzyme ketopantoate reductase . This step utilizes NADPH as a reducing agent.
Visualizations
Logical Relationship: Discovery of this compound
References
The Crucial Role of Pantoic Acid in Coenzyme A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of pantoic acid and its pivotal role as a precursor to pantothenate (vitamin B5) in the universal Coenzyme A (CoA) biosynthetic pathway. CoA is an indispensable cofactor in all domains of life, participating in a vast array of metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of numerous vital compounds. The enzymes involved in the this compound and pantothenate biosynthesis pathways are attractive targets for the development of novel antimicrobial agents, as these pathways are essential for many pathogens but absent in humans.
The De Novo Biosynthesis of this compound
In many bacteria, fungi, and plants, this compound is synthesized de novo from the branched-chain amino acid precursor, α-ketoisovalerate. This process involves two key enzymatic steps:
-
Ketopantoate Hydroxymethyltransferase (KPHMT), encoded by the panB gene: This enzyme catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate.[1] This is the first committed step in the pantothenate biosynthesis pathway.[1]
-
Ketopantoate Reductase (KPR), encoded by the panE gene: KPR then catalyzes the NADPH-dependent reduction of α-ketopantoate to yield D-pantoate (this compound).[2][3] This reaction is physiologically favorable in the direction of pantoate formation.[2]
This compound is subsequently condensed with β-alanine to form pantothenate, a reaction catalyzed by Pantothenate Synthetase (PS) , the product of the panC gene.
Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis of this compound and its conversion to pantothenate in prokaryotic systems.
Table 1: Kinetic Parameters of Escherichia coli Ketopantoate Reductase (KPR)
| Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) |
| α-Ketopantoate | 40 - 640 | - | - |
| NADPH | 5 - 25 | - | - |
Table 2: Kinetic Parameters of Escherichia coli Ketopantoate Hydroxymethyltransferase (KPHMT)
| Substrate | Apparent Km (mM) | Vmax (µmol/min/mg) |
| α-Ketoisovalerate | 1.1 | ~8 |
| 5,10-Methylenetetrahydrofolate | 0.18 | ~8 |
| Formaldehyde | 5.9 | - |
| α-Ketopantoate | 0.16 | ~8 |
Table 3: Kinetic Parameters of Mycobacterium tuberculosis Pantothenate Synthetase (PS)
| Substrate | Km (mM) | kcat (s-1) |
| D-Pantoate | 0.13 | 3.4 |
| β-Alanine | 0.8 | 3.4 |
| ATP | 2.6 | 3.4 |
Signaling Pathways and Logical Relationships
The biosynthesis of this compound and its subsequent conversion to pantothenate and CoA are tightly regulated processes. The following diagrams illustrate these pathways and their regulatory logic.
Caption: De novo biosynthesis of this compound and pantothenate.
Caption: General experimental workflow for enzyme kinetic analysis.
Experimental Protocols
Ketopantoate Reductase (KPR) Activity Assay
This protocol describes a continuous spectrophotometric assay for determining KPR activity by monitoring the oxidation of NADPH.
Materials:
-
Purified KPR enzyme
-
1 M HEPES buffer, pH 7.5
-
100 mM NADPH stock solution
-
1 M Sodium α-ketopantoate stock solution
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing:
-
100 µL of 1 M HEPES, pH 7.5 (final concentration: 100 mM)
-
1 µL of 100 mM NADPH (final concentration: 100 µM)
-
1 µL of 1 M sodium α-ketopantoate (final concentration: 1 mM)
-
Distilled water to a final volume of 990 µL.
-
-
Incubate the reaction mixture at 25 °C for 5 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding 10 µL of purified KPR enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the KPR activity.
-
Calculate the initial velocity using the Beer-Lambert law (ε340 for NADPH = 6.22 mM-1 cm-1).
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the other at a saturating concentration. For example, to determine the Km for α-ketopantoate, use a saturating concentration of NADPH (e.g., 200 µM) and vary the α-ketopantoate concentration (e.g., 40-640 µM).
Pantothenate Synthetase (PS) Coupled Enzyme Assay
This protocol describes a coupled enzyme assay for determining PS activity. The formation of AMP is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase.
Materials:
-
Purified PS enzyme
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
1 M HEPES buffer, pH 7.8
-
1 M MgCl2
-
100 mM ATP
-
100 mM β-alanine
-
100 mM Sodium D-pantoate
-
100 mM Potassium phosphoenolpyruvate (PEP)
-
20 mM NADH
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing:
-
100 µL of 1 M HEPES, pH 7.8 (final concentration: 100 mM)
-
10 µL of 1 M MgCl2 (final concentration: 10 mM)
-
100 µL of 100 mM ATP (final concentration: 10 mM)
-
50 µL of 100 mM β-alanine (final concentration: 5 mM)
-
50 µL of 100 mM D-pantoate (final concentration: 5 mM)
-
10 µL of 100 mM PEP (final concentration: 1 mM)
-
10 µL of 20 mM NADH (final concentration: 0.2 mM)
-
18 units each of myokinase, pyruvate kinase, and lactate dehydrogenase
-
Distilled water to a final volume of 990-995 µL.
-
-
Mix the components in the cuvette and measure the background rate of NADH oxidation at 340 nm.
-
Initiate the reaction by adding 5-10 µL of purified PS enzyme and mix quickly.
-
Monitor the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the PS activity.
-
Calculate the initial reaction rates using the extinction coefficient of NADH (6220 M-1cm-1).
Quantification of Pantothenate by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of calcium pantothenate in various samples.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate solution (pH adjusted to 2.5 with phosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 204 nm
-
Internal Standard: Ampicillin
Procedure:
-
Sample Preparation:
-
For solid samples (e.g., commercial products), accurately weigh and dissolve in deionized water.
-
For biological samples, an extraction and purification step may be necessary to remove interfering substances.
-
-
Standard Preparation: Prepare a series of standard solutions of calcium pantothenate of known concentrations (e.g., 10-50 µg/mL).
-
Internal Standard: Add a known concentration of the internal standard (ampicillin) to all samples and standards.
-
Injection: Inject equal volumes (e.g., 50 µL) of the sample and standard solutions into the HPLC system.
-
Analysis:
-
Record the chromatograms and determine the retention times for pantothenate and the internal standard.
-
Calculate the peak height or peak area ratios of pantothenate to the internal standard for both the standards and the samples.
-
-
Quantification: Construct a calibration curve by plotting the peak height/area ratios of the standards against their concentrations. Determine the concentration of pantothenate in the samples by interpolating their peak height/area ratios on the calibration curve.
Conclusion
The biosynthesis of this compound is a fundamental process that feeds into the essential Coenzyme A pathway. A thorough understanding of the enzymes involved, their kinetics, and the overall regulation of this pathway is crucial for the development of novel therapeutics, particularly antimicrobial agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this vital metabolic route. The distinct nature of this pathway in many microorganisms compared to humans underscores its potential as a high-value target for selective drug design.
References
A Technical Guide to the Natural Occurrence and Biosynthesis of Pantoic Acid in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoic acid is a critical chiral molecule that serves as a key precursor in the biosynthesis of pantothenic acid (Vitamin B5) and, subsequently, Coenzyme A (CoA), a fundamental cofactor in all living organisms.[1][2] Its synthesis is a hallmark of most bacteria, fungi, and plants, making the pathway a compelling target for antimicrobial drug development, as it is absent in mammals.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of this compound in microorganisms, detailing its biosynthetic pathways, regulatory mechanisms, and quantitative production. Furthermore, it furnishes comprehensive experimental protocols for the cultivation, extraction, and quantification of this compound and its derivatives, aimed at supporting research and development in metabolic engineering and drug discovery.
Introduction
This compound, specifically the D-enantiomer, is an alpha-hydroxy acid that condenses with β-alanine to form pantothenic acid (Vitamin B5).[5] Pantothenic acid is an essential nutrient for all forms of life, serving as the cornerstone for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP). CoA is a vital cofactor involved in over 70 enzymatic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis and degradation of fatty acids.
Given its ubiquitous nature in the microbial world, the biosynthetic pathway leading to this compound is of significant interest. Microorganisms such as Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae have been extensively studied and engineered for the overproduction of pantothenic acid, demonstrating the robustness and adaptability of this pathway. Understanding the nuances of this compound synthesis and its regulation is crucial for developing novel antimicrobial agents and for optimizing microbial cell factories for industrial vitamin production.
This compound Biosynthesis Pathways
The synthesis of D-pantoic acid originates from α-ketoisovalerate, an intermediate in the biosynthetic pathway of branched-chain amino acids like valine. The pathway involves two key enzymatic steps.
-
Ketopantoate hydroxymethyltransferase (KPHMT): This enzyme, encoded by the panB gene, catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate.
-
Ketopantoate reductase (KPR): This enzyme, encoded by the panE (or apbA) gene, subsequently reduces α-ketopantoate to D-pantoate in an NADPH-dependent reaction.
Following its synthesis, D-pantoate is condensed with β-alanine by the enzyme pantothenate synthetase (PS) , encoded by the panC gene, to form D-pantothenate.
Pathway in Bacteria (e.g., Escherichia coli)
In E. coli, the this compound pathway is well-characterized. The precursor, α-ketoisovalerate, is derived from valine biosynthesis. The β-alanine required for the final condensation step is produced via the decarboxylation of L-aspartate, a reaction catalyzed by aspartate-α-decarboxylase (ADC), encoded by the panD gene. The panB and panC genes often form an operon.
Caption: this compound and pantothenate biosynthesis pathway in E. coli.
Pathway in Yeast (e.g., Saccharomyces cerevisiae)
While the core pathway from α-ketoisovalerate to this compound is conserved, S. cerevisiae utilizes a distinct route for β-alanine synthesis. Contrary to earlier beliefs, yeast can synthesize pantothenic acid de novo. The β-alanine is derived not from aspartate, but from the degradation of spermine, which itself originates from methionine. This novel pathway involves a key FAD-dependent amine oxidase encoded by the FMS1 gene.
Caption: this compound and pantothenate biosynthesis pathway in S. cerevisiae.
Quantitative Production of this compound Derivatives in Microorganisms
While this compound itself is an intermediate, its production capacity is typically measured by the final output of D-pantothenic acid. Wild-type microorganisms produce very low levels of this vitamin. However, through systematic metabolic engineering, researchers have achieved significant yields, demonstrating the high potential flux through the this compound pathway.
| Microorganism | Strain Type | Production Titer (D-Pantothenic Acid) | Key Engineering Strategies | Reference |
| Corynebacterium glutamicum | Wild-Type | 9 µg/L | - | |
| Corynebacterium glutamicum | Engineered | 1 g/L | Overexpression of ilvBNCD and panBC | |
| Corynebacterium glutamicum | Engineered | 18.62 g/L | CRISPR-Cpf1 mediated genome editing | |
| Escherichia coli W3110 | Engineered | 28.45 g/L | Attenuation of competing L-valine pathway; overexpression of panBC from C. glutamicum | |
| Escherichia coli | Engineered | 68.3 g/L | Deletion of aceF and mdh; overexpression of ppnk; optimized fermentation with betaine | |
| Saccharomyces cerevisiae | Engineered | 4.1 g/L | Heterologous pathway construction; knockout of bypass genes; optimized fed-batch fermentation |
Regulation of this compound and Pantothenate Biosynthesis
The pantothenate biosynthetic pathway is subject to tight regulation to maintain cellular homeostasis of CoA.
-
Feedback Inhibition: In E. coli, the primary rate-limiting step in the overall pathway to CoA is the phosphorylation of pantothenate by pantothenate kinase (PanK). This enzyme is subject to feedback inhibition by the final products, CoA and its thioesters.
-
Substrate Availability: The supply of the precursor pantoate can be a limiting factor for pantothenate biosynthesis.
-
PanDZ Complex: A more recently discovered regulatory mechanism in E. coli involves the interaction between aspartate-α-decarboxylase (PanD) and a regulatory protein, PanZ. The PanZ·AcCoA complex binds to and inhibits PanD, thereby controlling the supply of β-alanine in response to cellular CoA levels. This provides a crucial feedback loop directly regulating one of the two precursors for pantothenate synthetase.
Caption: Key regulatory mechanisms in the E. coli pantothenate pathway.
Experimental Protocols
Accurate quantification of this compound and its derivatives is essential for metabolic studies. The classical method is a microbiological assay using Lactobacillus plantarum, but modern chromatographic techniques offer higher specificity and throughput.
General Workflow
The overall process involves cultivating the microorganism, harvesting the cells or supernatant, preparing the sample through extraction and purification, and finally, quantifying the analyte using an appropriate analytical method.
Caption: General experimental workflow for pantothenic acid quantification.
Microbial Cultivation (Fed-Batch Fermentation)
This protocol is a generalized representation for high-density culture of engineered strains (e.g., E. coli, S. cerevisiae).
-
Seed Culture: Inoculate a single colony into 5 mL of a rich medium (e.g., YPD for yeast, LB for E. coli) and cultivate for 14-16 hours at 30°C with shaking (220 rpm).
-
Inoculum Culture: Transfer the seed culture into a larger volume (e.g., 50 mL in a 250 mL shake-flask) of the same medium and cultivate for another 16-18 hours.
-
Fermentation: Inoculate a bioreactor (e.g., 1 L or 5 L) containing a defined fermentation medium. The medium typically contains a carbon source (e.g., glucose), nitrogen source, salts, and a trace metal solution.
-
Fed-Batch Operation: Maintain the culture at a controlled temperature (e.g., 30°C) and pH. Monitor dissolved oxygen (DO) and the primary carbon source (e.g., glucose).
-
Feeding Strategy: When the initial glucose is depleted, initiate a feeding strategy to maintain a low glucose concentration, preventing the formation of inhibitory byproducts like ethanol or acetate. A DO-feedback feeding framework can be employed.
-
Induction/Production: If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density. For engineered strains, precursor feeding (e.g., β-alanine) may be required to maximize production.
-
Sampling: Collect samples periodically to measure cell density (OD600) and the concentration of the target product.
Sample Preparation and Extraction
Pantothenic acid exists in free form and bound within CoA and ACP. For total pantothenic acid measurement, an enzymatic hydrolysis step is required.
-
Sample Collection: Centrifuge the fermentation broth to separate the supernatant (for extracellular product) and the cell pellet (for intracellular product).
-
For Free Pantothenic Acid (Supernatant):
-
To 100 µL of supernatant, add a known quantity of an appropriate internal standard (e.g., a stable isotope-labeled pantothenic acid or a structural analog).
-
Add 300-400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.
-
-
For Total Pantothenic Acid (Cell Pellet or Food Matrix):
-
Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl).
-
Perform cell lysis (e.g., sonication or bead beating).
-
To release bound pantothenic acid, perform a two-step enzymatic hydrolysis using alkaline phosphatase and a pantetheinase-containing enzyme preparation (e.g., pigeon liver extract).
-
After hydrolysis, proceed with the protein precipitation step as described for the supernatant.
-
Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., L-column2 ODS) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution with an organic modifier. For example, 5 mmol/L ammonium formate (containing 0.01% formic acid) and methanol.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of pantothenic acid) and monitoring for a specific product ion after fragmentation.
-
MRM Transitions (Example):
-
Pantothenic Acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known pantothenic acid concentrations.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of pantothenic acid in the unknown sample by interpolating from the calibration curve.
-
Conclusion
This compound is a central metabolite in the microbial world, indispensable for the synthesis of the universal cofactor Coenzyme A. Its biosynthetic pathway is highly conserved yet exhibits interesting variations, such as the unique β-alanine synthesis route in yeast. The absence of this pathway in humans validates it as a prime target for the development of novel antibacterial and antifungal agents. Furthermore, the remarkable success in engineering microorganisms like E. coli and C. glutamicum to produce gram-per-liter quantities of pantothenic acid underscores the pathway's capacity and its importance for industrial biotechnology. The detailed methodologies provided herein offer a robust framework for researchers to further explore, manipulate, and quantify this vital metabolic route.
References
The Central Role of Pantoic Acid in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoic acid, a dihydroxy dimethylbutyric acid, serves as a fundamental precursor to the essential cofactor Coenzyme A (CoA). This technical guide provides an in-depth exploration of the metabolic functions of this compound, detailing its biosynthesis and subsequent conversion into pantothenic acid (Vitamin B5) and ultimately CoA. We will examine the key enzymatic steps, regulatory mechanisms, and the pivotal role of CoA in central carbon metabolism, fatty acid metabolism, and amino acid metabolism. This document consolidates quantitative data on enzyme kinetics and metabolite concentrations and provides detailed experimental protocols for the key enzymes in the CoA biosynthetic pathway. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's metabolic significance, providing a crucial resource for researchers and professionals in drug development targeting this essential pathway.
Introduction
This compound is a critical intermediate in the biosynthesis of pantothenic acid, also known as vitamin B5.[1][2] Pantothenic acid is an essential nutrient for all forms of life, serving as the precursor for the synthesis of Coenzyme A (CoA), a universal and indispensable cofactor in a vast array of metabolic reactions.[1][3] CoA and its thioester derivatives are central to cellular metabolism, participating in the synthesis and degradation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle, and the metabolism of amino acids.[1] Given its central role, the biosynthetic pathway of CoA, originating from this compound, presents a compelling target for the development of novel therapeutic agents, particularly antimicrobials. This guide will provide a detailed technical overview of the function of this compound in cellular metabolism, with a focus on the enzymatic pathways, their regulation, and the experimental methodologies used to study them.
Biosynthesis of this compound and its Conversion to Coenzyme A
The journey from this compound to CoA is a multi-step enzymatic process that is highly conserved across prokaryotes and eukaryotes. The overall pathway can be divided into two main stages: the synthesis of pantothenic acid from this compound and β-alanine, and the subsequent conversion of pantothenic acid to CoA.
This compound Biosynthesis
In most bacteria, the synthesis of D-pantoic acid begins with α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine. The initial step is the formation of α-ketopantoate, catalyzed by α-ketopantoate hydroxymethyltransferase (PanB) . This is followed by the reduction of α-ketopantoate to D-pantoate by ketopantoate reductase (PanE) , a reaction that is typically NADPH-dependent.
Pantothenic Acid Synthesis
The next crucial step is the ATP-dependent condensation of D-pantoate with β-alanine to form pantothenic acid, a reaction catalyzed by pantothenate synthetase (PanC) . β-alanine itself is derived from the decarboxylation of aspartate by aspartate-1-decarboxylase (PanD) .
Coenzyme A Biosynthesis from Pantothenic Acid
The conversion of pantothenic acid to CoA is a five-step enzymatic cascade:
-
Phosphorylation of Pantothenate: The first and rate-limiting step is the phosphorylation of pantothenate to 4'-phosphopantothenate, catalyzed by pantothenate kinase (PanK or CoaA) . This step is a key regulatory point in the pathway.
-
Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS or CoaB) catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC).
-
Decarboxylation: PPC is then decarboxylated to 4'-phosphopantetheine by phosphopantothenoylcysteine decarboxylase (PPCDC or CoaC) .
-
Adenylylation: Phosphopantetheine adenylyl transferase (PPAT or CoaD) transfers an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA.
-
Final Phosphorylation: The final step is the phosphorylation of the 3'-hydroxyl group of dephospho-CoA by dephosphocoenzyme A kinase (DPCK or CoaE) to yield Coenzyme A.
Signaling Pathways and Regulation
The biosynthesis of CoA is tightly regulated to meet the metabolic demands of the cell. The primary point of regulation is the feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, such as acetyl-CoA. This ensures that the intracellular concentration of CoA is maintained within an optimal range.
References
The Crucial Role of Pantoic Acid in Fueling Fatty Acid Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pivotal role of pantoic acid in the biosynthesis of fatty acids. This whitepaper details the intricate biochemical pathways, presents key quantitative data, and provides detailed experimental protocols, establishing a critical resource for advancements in metabolic research and therapeutic development.
This compound, a precursor to vitamin B5 (pantothenic acid), is fundamental to cellular metabolism. Its primary significance lies in its role as a building block for Coenzyme A (CoA), a vital cofactor in a vast array of biochemical reactions, including the synthesis of fatty acids. This guide elucidates the journey of this compound from its synthesis to its ultimate contribution to the production of lipids essential for cell structure, energy storage, and signaling.
Executive Summary
This technical guide explores the multifaceted involvement of this compound in fatty acid synthesis. While not a direct regulator, the availability of this compound is a critical upstream determinant for the synthesis of pantothenic acid and, subsequently, Coenzyme A (CoA). CoA is central to fatty acid metabolism, serving as the carrier for acyl groups in the form of acetyl-CoA and malonyl-CoA, and as the essential prosthetic group for Acyl Carrier Protein (ACP). This document provides a detailed overview of the enzymatic reactions that convert this compound to pantothenic acid, the subsequent synthesis of CoA, and the regulatory mechanisms that govern this pathway. Furthermore, it offers quantitative data on key enzymes, detailed experimental protocols for relevant assays, and visual diagrams of the involved biochemical pathways to provide a comprehensive resource for the scientific community.
From Precursor to Powerhouse: The Biosynthetic Pathway
The conversion of this compound into a functional component of fatty acid synthesis is a multi-step enzymatic process. The pathway begins with the synthesis of this compound itself and culminates in the production of CoA.
This compound Synthesis
This compound is synthesized from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway.[1] The initial step involves the transfer of a hydroxymethyl group to α-ketoisovalerate, forming ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase . Subsequently, ketopantoate reductase catalyzes the NADPH-dependent reduction of ketopantoate to yield D-pantoate (this compound).[1][2]
Pantothenic Acid and Coenzyme A Biosynthesis
This compound is then condensed with β-alanine to form pantothenic acid in a reaction catalyzed by pantothenate synthetase .[1][3] This is a critical step, as mammals cannot synthesize β-alanine and must obtain it from their diet. Pantothenic acid is the direct precursor to Coenzyme A. The biosynthesis of CoA from pantothenic acid is a five-step enzymatic pathway initiated by pantothenate kinase , which phosphorylates pantothenic acid. This step is the primary rate-limiting and regulatory point in the entire pathway.
The following diagram illustrates the biosynthetic pathway from α-ketoisovalerate to Coenzyme A, highlighting the central role of this compound.
References
Investigating Pantoic Acid and its Metabolites in Neurodegenerative Diseases: A Technical Guide
Executive Summary
Pantoic acid is the key precursor to pantothenic acid (vitamin B5), an essential nutrient required for the synthesis of Coenzyme A (CoA). CoA is a pivotal molecule in intermediary metabolism, critical for energy production via the tricarboxylic acid (TCA) cycle, the synthesis of fatty acids for myelin sheaths, and the production of the neurotransmitter acetylcholine.[1][2] Emerging evidence has revealed a consistent pattern of depleted pantothenic acid levels in specific brain regions across several major neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Dementia with Lewy Bodies.[1][3] This guide provides an in-depth overview of the biochemical pathways, quantitative data on cerebral deficiencies, detailed experimental protocols for measurement, and the potential therapeutic implications of targeting the this compound-CoA axis in neurodegeneration.
Core Biochemical Pathways
The biological significance of this compound is realized through its conversion into pantothenic acid and subsequently into Coenzyme A. This metabolic pathway is fundamental to cellular function, and its disruption has profound implications for neuronal health.
Coenzyme A Biosynthesis from Pantothenic Acid
While bacteria can synthesize this compound, humans must obtain pantothenic acid from their diet. Once absorbed, it undergoes a five-step enzymatic conversion to Coenzyme A. A critical step in this pathway is the phosphorylation of pantothenate by pantothenate kinase (PANK). Genetic mutations in the mitochondrial isoform, PANK2, are the direct cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a severe disorder characterized by brain iron accumulation, establishing a direct causal link between defects in this pathway and neurodegeneration.
References
- 1. Substantively Lowered Levels of Pantothenic Acid (Vitamin B5) in Several Regions of the Human Brain in Parkinson’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 3. Localized Pantothenic Acid (Vitamin B5) Reductions Present Throughout the Dementia with Lewy Bodies Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Pantoic Acid in Vitamin B5 Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenic acid, or vitamin B5, is an essential nutrient and the precursor to coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The biosynthesis of pantothenic acid is a well-characterized pathway in microorganisms and plants, making it a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the synthesis of pantothenic acid, with a specific focus on the pivotal role of its precursor, pantoic acid. We will detail the enzymatic reactions leading to the formation of this compound and its subsequent condensation with β-alanine to yield pantothenate. This guide includes a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the biosynthetic pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction to Pantothenic Acid Biosynthesis
Pantothenic acid is synthesized de novo in most bacteria, archaea, and plants from the precursors α-ketoisovalerate and aspartate.[1] The pathway converges with the formation of this compound from α-ketoisovalerate and β-alanine from aspartate, which are then ligated to form pantothenate. This vitamin is a crucial component for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), both of which are indispensable for cellular metabolism, including the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle.[1] The absence of this de novo biosynthetic pathway in mammals necessitates its acquisition through diet, highlighting the enzymes in this pathway as attractive targets for antimicrobial drug development.[2]
The this compound Arm of the Pathway
The synthesis of D-pantoic acid is a two-step enzymatic process starting from α-ketoisovalerate, an intermediate in the biosynthesis of the branched-chain amino acid valine.
Step 1: Formation of Ketopantoate by Ketopantoate Hydroxymethyltransferase (PanB)
The first committed step is the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding α-ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT), the product of the panB gene.
Step 2: Reduction of Ketopantoate to Pantoate by Ketopantoate Reductase (PanE)
The second step involves the NADPH-dependent reduction of the keto group of α-ketopantoate to a hydroxyl group, forming D-pantoate. This reaction is catalyzed by ketopantoate reductase (KPR), encoded by the panE gene. In some organisms, other enzymes such as acetohydroxy acid isomeroreductase (IlvC) or a novel KPR, PanG, can also perform this reduction.
The Final Step: Pantothenate Synthesis
The final step in pantothenic acid biosynthesis is the ATP-dependent condensation of D-pantoic acid and β-alanine, which is produced from the decarboxylation of aspartate by aspartate-α-decarboxylase (PanD). This ligation is catalyzed by pantothenate synthetase (PS), the product of the panC gene. The reaction proceeds through a pantoyl-adenylate intermediate.
Quantitative Data on Biosynthetic Enzymes
The following tables summarize key kinetic parameters for the enzymes involved in the synthesis of this compound and its conversion to pantothenate in various organisms.
Table 1: Kinetic Parameters of Ketopantoate Hydroxymethyltransferase (PanB)
| Organism | Substrate | Km (mM) | Reference |
| Escherichia coli | α-Ketoisovalerate | 1 | |
| Escherichia coli | L-tetrahydrofolate | 0.18 | |
| Escherichia coli | Ketopantoate | 0.16 | |
| Mycobacterium tuberculosis | α-Ketoisovalerate | 0.240 |
Table 2: Kinetic Parameters of Ketopantoate Reductase (PanE)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | Ketopantoate | 30 | 25 | |
| Escherichia coli | NADPH | 7 | 25 | |
| Staphylococcus aureus | NADPH | - | - |
Note: For S. aureus KPR, steady-state analysis revealed positive cooperativity with respect to NADPH.
Table 3: Kinetic Parameters of Pantothenate Synthetase (PanC)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Mycobacterium tuberculosis | Pantoate | 130 | 3.4 | |
| Mycobacterium tuberculosis | β-Alanine | 800 | 3.4 | |
| Mycobacterium tuberculosis | ATP | 2600 | 3.4 |
Table 4: Inhibitors of Mycobacterium tuberculosis Pantothenate Synthetase (PanC)
| Compound | IC50 (µM) | Reference |
| Compound 12 | 21.8 | |
| Compound 17 | 1.90 | |
| Compound 19 | 0.35 | |
| Compound 23 | 0.53 | |
| Compound 36 | 0.35 | |
| Compound 49 | 1.01 |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the this compound and pantothenate biosynthesis pathway.
Cloning, Expression, and Purification of Recombinant Enzymes
Objective: To produce and purify recombinant PanB, PanE, and PanC for in vitro studies.
Protocol:
-
Gene Amplification and Cloning:
-
Amplify the panB, panE, and panC genes from the genomic DNA of the organism of interest (e.g., E. coli K-12) using polymerase chain reaction (PCR) with gene-specific primers containing appropriate restriction sites.
-
Digest the PCR products and a suitable expression vector (e.g., pET-28a for N-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested gene fragments into the linearized vector.
-
Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) and select for positive clones on antibiotic-containing agar plates.
-
Verify the sequence of the cloned genes by DNA sequencing.
-
-
Protein Expression:
-
Transform the recombinant plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
-
-
Protein Purification (for His-tagged proteins):
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).
-
Assess the purity of the protein by SDS-PAGE.
-
Enzyme Activity Assays
5.2.1. Ketopantoate Hydroxymethyltransferase (PanB) Assay
Principle: This assay measures the formation of ketopantoate from α-ketoisovalerate and formaldehyde (as a substitute for 5,10-methylenetetrahydrofolate in some assays). The product can be quantified by a colorimetric method.
Protocol:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
5 mM α-ketoisovalerate
-
10 mM formaldehyde
-
Purified PanB enzyme
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Centrifuge to remove precipitated protein.
-
To the supernatant, add a colorimetric reagent (e.g., 2,4-dinitrophenylhydrazine) to react with the keto group of ketopantoate.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) and determine the concentration of ketopantoate using a standard curve.
5.2.2. Ketopantoate Reductase (PanE) Assay
Principle: The activity of KPR is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM HEPES buffer (pH 7.5)
-
0.2 mM NADPH
-
1 mM α-ketopantoate
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.
-
Initiate the reaction by adding a known amount of purified PanE enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).
5.2.3. Pantothenate Synthetase (PanC) Assay
Principle: This is a coupled enzyme assay where the production of AMP is linked to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.
Protocol:
-
Prepare a reaction mixture containing:
-
100 mM HEPES buffer (pH 7.8)
-
10 mM MgCl2
-
150 mM KCl
-
5 mM ATP
-
10 mM D-pantoate
-
20 mM β-alanine
-
0.2 mM NADH
-
1 mM phosphoenolpyruvate
-
Excess of coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.
-
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified PanC enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Analysis of Pathway Intermediates by HPLC
Objective: To separate and quantify the intermediates and the final product of the pantothenate biosynthesis pathway.
Protocol:
-
Sample Preparation:
-
For in vitro reactions, stop the reaction and deproteinize the sample as described in the enzyme assay protocols.
-
For cellular extracts, quench metabolism rapidly (e.g., with cold methanol) and extract the metabolites.
-
-
HPLC System:
-
Use a reverse-phase C18 column.
-
The mobile phase can be a gradient of an aqueous buffer (e.g., potassium phosphate buffer, pH 2.5-7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection:
-
Detect the compounds using a UV detector at a suitable wavelength (e.g., 204-214 nm).
-
-
Quantification:
-
Prepare standard curves for each compound of interest (this compound, β-alanine, pantothenic acid) to determine their concentrations in the samples.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of D-Pantoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various asymmetric synthesis methods of D-pantoic acid, an essential chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2][3] The methodologies presented herein focus on providing high enantiomeric purity, a critical factor for biological activity and pharmaceutical applications.
Introduction
D-pantoic acid is a crucial building block in the pharmaceutical and cosmetic industries. Its chiral nature necessitates stereoselective synthesis to obtain the biologically active D-(+)-enantiomer. Traditional chemical synthesis often results in a racemic mixture of DL-pantolactone, requiring a challenging and costly resolution step.[3] Modern asymmetric synthesis methods offer more efficient routes to enantiomerically pure D-pantoic acid, primarily through biocatalytic and chemocatalytic approaches. These methods include enzymatic kinetic resolution, asymmetric reduction of prochiral ketones, and enantioselective chemical synthesis.
This document outlines several key methods, presenting their protocols in a detailed, step-by-step format suitable for laboratory implementation. Quantitative data from various approaches are summarized for comparative analysis.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following table summarizes the quantitative data for different asymmetric synthesis methods for D-pantoic acid, providing a comparative overview of their efficiency and enantioselectivity.
| Method | Catalyst / Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference |
| Biocatalytic Kinetic Resolution | Recombinant D-lactonase (TSDL) | D,L-pantolactone | D-pantoic acid | >45% | >99% | Whole-cell biocatalysis, optimized reaction conditions. | |
| Biocatalytic Kinetic Resolution | Fusarium oxysporum cells | D,L-pantolactone (700 g/L) | D-pantoic acid | ~90% | High | Incubation for 24 hours at 30°C, pH 7. | |
| Asymmetric Reduction | NADH Reductase | Keto-pantoic acid | D-pantoic acid | 98% | High | Tris-HCl buffer containing glucose and glucose dehydrogenase for NADH regeneration. Substrate concentration: 200-800 mM. | |
| Asymmetric Reduction | Self-assembled ketopantoic acid reductase | Ketothis compound | D-pantoic acid | High | High | Whole-cell catalysis with E. coli expressing self-assembled enzymes for improved cofactor regeneration. | |
| Enantioselective Chemical Synthesis | --INVALID-LINK--₂⁺ catalyst | Thiosilylketene acetal | Pantolactone derivative | 80% | 95% | Catalytic aldol reaction followed by reduction/cyclization. | |
| Enantioselective Chemical Synthesis | Chiral alkylidene morpholinone | 3-methyl-2-oxobutanoic acid derivative | (S)-(+)-pantolactone | 62% (of key intermediate) | High | Stereoselective Prins reaction followed by reductive cleavage and demethylation. |
Experimental Protocols
Method 1: Biocatalytic Kinetic Resolution of D,L-Pantolactone using Recombinant D-Lactonase
This protocol describes the kinetic resolution of a racemic mixture of pantolactone using a whole-cell biocatalyst expressing a recombinant D-lactonase. This method selectively hydrolyzes D-pantolactone to D-pantoic acid, leaving L-pantolactone unreacted.
Workflow Diagram:
Caption: Workflow for biocatalytic kinetic resolution.
Materials:
-
D,L-pantolactone
-
Recombinant E. coli cells expressing D-lactonase
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Centrifuge
-
Incubator shaker
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid for acidification (e.g., HCl)
-
Rotary evaporator
-
Standard analytical equipment (HPLC with a chiral column)
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain expressing D-lactonase under appropriate conditions (e.g., LB medium with antibiotic selection, induction with IPTG). Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: Prepare a reaction mixture containing D,L-pantolactone in a suitable buffer. Add the prepared whole-cell biocatalyst to the reaction mixture.
-
Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-37 °C) and pH. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
Reaction Termination and Separation: Once the desired conversion is achieved (typically close to 50%), terminate the reaction. Separate the cell mass by centrifugation.
-
Extraction of D-Pantoic Acid: Acidify the supernatant to a low pH (e.g., pH 2-3) with HCl to protonate the D-pantoic acid. Extract the D-pantoic acid into an organic solvent like ethyl acetate.
-
Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude D-pantoic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Analysis: Determine the yield and enantiomeric excess of the D-pantoic acid using chiral HPLC.
Method 2: Asymmetric Reduction of Keto-Pantoic Acid using NADH Reductase
This protocol details the asymmetric reduction of keto-pantoic acid to D-pantoic acid using an NADH-dependent reductase. The method incorporates an enzymatic cofactor regeneration system.
Signaling Pathway Diagram:
References
Application Note: Quantification of Pantoic Acid Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the quantification of pantoic acid in aqueous samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a key precursor in the biosynthesis of pantothenic acid (Vitamin B5), is often found in complex matrices. This protocol provides a straightforward procedure for sample preparation, chromatographic separation, and quantification. The method is suitable for researchers in biochemistry, microbiology, and drug development who require accurate measurement of this compound.
Introduction
This compound is the dihydroxy dimethyl derivative of butyric acid and is an essential component of pantothenic acid, where it is linked to β-alanine via an amide bond. The quantification of this compound is critical for studying the biosynthesis of Coenzyme A, monitoring fermentation processes, and in the development of novel antimicrobial agents that target this pathway. Due to its polar nature and lack of a strong chromophore, HPLC analysis of this compound requires specific conditions for optimal retention and detection. This protocol outlines a method using a C18 stationary phase with a phosphate-based mobile phase and low-wavelength UV detection, which has been adapted from established methods for pantothenic acid analysis.
Experimental Approach
The methodology involves separation on a C18 column with an isocratic mobile phase composed of an acidic phosphate buffer and acetonitrile. Detection is performed at a low UV wavelength (210 nm) to achieve adequate sensitivity. For samples containing pantothenic acid or its derivatives, an optional alkaline hydrolysis step can be included to convert these forms to this compound, allowing for the determination of total this compound content. Quantification is achieved through the use of an external standard calibration curve.
Materials and Reagents
-
This compound standard (or Sodium Pantoate)
-
HPLC grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC grade water
-
Sodium Hydroxide (NaOH) for hydrolysis (optional)
-
Hydrochloric Acid (HCl) for neutralization (optional)
-
0.45 µm syringe filters
Detailed Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC grade water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Aqueous Samples: Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
(Optional) Alkaline Hydrolysis for Total this compound:
-
To 1 mL of the sample, add 100 µL of 1 M NaOH.
-
Incubate the mixture at 60°C for 30 minutes to hydrolyze any pantothenic acid to this compound and β-alanine.
-
Cool the sample to room temperature and neutralize by adding 100 µL of 1 M HCl.
-
Filter the hydrolyzed sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC System and Conditions
The following HPLC parameters are recommended. System suitability should be verified before analysis.
| Parameter | Recommended Setting |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | 0.02 M Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) : Acetonitrile (95:5 v/v).[1] |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 30°C |
| Detection | UV at 210 nm.[3] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes (adjust as needed based on retention time). |
Quantification and Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.
-
Inject the prepared samples and record the peak areas for this compound.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Retention Time (this compound) | 3 - 5 minutes (highly dependent on column and exact mobile phase composition) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
Logical Relationship for Method Selection
This diagram outlines the decision-making process for choosing the appropriate sample preparation method.
Caption: Decision tree for sample preparation.
References
- 1. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microbiological Assay of Pantothenic acid and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative determination of pantothenic acid (Vitamin B5) and its precursors using a microbiological assay. The protocols outlined are intended for use in research, quality control, and drug development settings.
Introduction
Pantothenic acid is a water-soluble B-vitamin that is essential for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are critical for fatty acid metabolism and many other cellular processes.[1][2] Microbiological assays are a reliable and established method for quantifying the biological activity of vitamins like pantothenic acid in various samples, including pharmaceuticals, food products, and biological fluids.
The assay is based on the principle that certain microorganisms, such as Lactobacillus plantarum, require pantothenic acid for growth.[3][4] When these organisms are cultured in a medium complete in all nutrients except for pantothenic acid, their growth is directly proportional to the concentration of this vitamin. By measuring the microbial growth (turbidity) in the presence of a sample and comparing it to the growth observed with known concentrations of a pantothenic acid standard, the amount of the vitamin in the sample can be accurately determined.[5] This method can also be used to assess the presence of bioavailable precursors, such as pantoic acid and β-alanine, which Lactobacillus plantarum can utilize to synthesize pantothenic acid.
Data Presentation
Standard Curve Data
A standard curve is essential for the quantification of pantothenic acid in unknown samples. The following table provides typical concentrations for a standard curve using calcium D-pantothenate. The optical density (O.D.) or percent transmittance (%T) is measured spectrophotometrically.
| Standard Concentration (µg/10 mL) | Typical % Transmittance |
| 0.00 | 100 |
| 0.01 | 85 - 95 |
| 0.02 | 70 - 80 |
| 0.04 | 50 - 60 |
| 0.06 | 35 - 45 |
| 0.08 | 25 - 35 |
| 0.10 | 15 - 25 |
Note: These values are illustrative. An actual standard curve must be generated for each assay.
Experimental Protocols
Materials and Reagents
-
Test Organism: Lactobacillus plantarum (e.g., ATCC 8014)
-
Culture Media:
-
Lactobacilli Agar AOAC for stock culture maintenance
-
Pantothenate Assay Medium (pantothenic acid-free)
-
-
Calcium D-pantothenate: USP Reference Standard
-
Sterile 0.85% Saline Solution
-
Samples for Assay
-
Glassware: Test tubes, flasks, pipettes (all sterile)
-
Equipment:
-
Autoclave
-
Incubator (35-37°C)
-
Spectrophotometer (660 nm)
-
Centrifuge
-
Vortex mixer
-
Preparation of Media and Reagents
-
Pantothenate Assay Medium: Prepare according to the manufacturer's instructions. A typical procedure involves suspending the dehydrated medium in purified water, boiling to dissolve, dispensing into tubes, and autoclaving.
-
Lactobacilli Agar: Prepare as per the manufacturer's directions for maintaining the stock culture.
-
Standard Pantothenic Acid Stock Solution:
-
Accurately weigh 50 mg of USP Calcium D-pantothenate (dried).
-
Dissolve in approximately 500 mL of purified water.
-
Add 10 mL of 0.2 N acetic acid and 100 mL of 0.2 N sodium acetate.
-
Dilute to 1000 mL with purified water. This solution contains 50 µg/mL of calcium pantothenate. Store in a refrigerator.
-
-
Standard Working Solution:
-
Dilute the stock solution with purified water to a final concentration of 0.1 µg/mL of pantothenic acid. This working solution should be prepared fresh daily.
-
Inoculum Preparation
-
Transfer Lactobacillus plantarum from a stock culture to a tube containing sterile Lactobacilli Agar.
-
Incubate at 35-37°C for 18-24 hours.
-
Subculture from the agar into a tube containing 10 mL of sterile Pantothenate Assay Medium supplemented with a known, non-limiting amount of pantothenic acid (e.g., 0.02 µg).
-
Incubate for 18-24 hours at 35-37°C.
-
Centrifuge the culture to pellet the cells.
-
Decant the supernatant and wash the cells three times with 10 mL of sterile 0.85% saline solution.
-
After the final wash, resuspend the cells in sterile saline and adjust the turbidity to approximately 40-45% transmittance at 660 nm. This suspension serves as the inoculum.
Assay Procedure
-
Standard Curve Preparation:
-
Set up a series of test tubes in triplicate.
-
To each tube, add 5 mL of single-strength Pantothenate Assay Medium.
-
Add the standard working solution in increasing amounts (e.g., 0.0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mL, corresponding to 0.0, 0.05, 0.1, 0.2, 0.3, 0.4, 0.5 µg of pantothenic acid).
-
Add purified water to bring the total volume in each tube to 10 mL.
-
-
Sample Preparation:
-
Prepare a solution of the sample to be assayed, with an expected pantothenic acid concentration within the range of the standard curve. This may involve extraction, dilution, and pH adjustment. For samples with bound pantothenic acid, enzymatic hydrolysis may be necessary.
-
Set up test tubes in triplicate, each containing 5 mL of the assay medium and an appropriate volume of the sample solution.
-
Adjust the final volume to 10 mL with purified water.
-
-
Sterilization: Autoclave all assay tubes at 121°C for 10 minutes.
-
Inoculation: Aseptically add one drop of the prepared inoculum to each tube, except for the uninoculated blanks.
-
Incubation: Incubate all tubes at 35-37°C for 18-24 hours.
-
Measurement: After incubation, measure the turbidity of each tube using a spectrophotometer at 660 nm.
Data Analysis
-
Average the spectrophotometer readings for each set of triplicate tubes.
-
Construct a standard curve by plotting the turbidity (or % transmittance) against the concentration of pantothenic acid in the standard tubes.
-
Determine the concentration of pantothenic acid in the sample tubes by interpolating their average turbidity values on the standard curve.
-
Calculate the final concentration of pantothenic acid in the original sample, accounting for all dilution factors.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the microbiological assay of pantothenic acid.
Pantothenic Acid Biosynthesis Pathway in Bacteria
The biosynthesis of pantothenic acid from its precursors, pantoate and β-alanine, is a key metabolic pathway in many bacteria.
Caption: Simplified biosynthesis pathway of pantothenic acid in bacteria.
References
Application Notes and Protocols for the Chemical Synthesis of Pantoic Acid from Pantolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoic acid is a key chiral intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, which are essential compounds in various biological processes and widely used in the pharmaceutical, food, and cosmetic industries. One common and efficient route to produce this compound is through the hydrolysis of its corresponding lactone, pantolactone. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound from pantolactone, tailored for research and development applications.
Chemical Synthesis: Base-Catalyzed Hydrolysis of Pantolactone
The hydrolysis of pantolactone to this compound can be effectively achieved under basic conditions. This method is straightforward and suitable for producing racemic or specific enantiomers of this compound if the corresponding chiral pantolactone is used as the starting material.
Experimental Protocol
Materials:
-
(D,L)-, (D)-, or (L)-Pantolactone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for acidification (optional, for subsequent workup)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution: Prepare a solution of pantolactone in deionized water. The concentration can typically range from 10 to 500 g/L[1]. For a laboratory scale, a starting concentration of 10-20% (w/v) is recommended.
-
Hydrolysis: To the pantolactone solution, add a stoichiometric amount of a base, such as sodium hydroxide. For example, a 0.1 N sodium hydroxide solution can be used to hydrolyze d(-)-pantolactone[2]. The reaction can be carried out at room temperature (approximately 25-29°C)[2].
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by techniques such as HPLC or by observing the change in pH. As the lactone ring opens to form the carboxylate salt of this compound, the pH of the solution will increase. The reaction is typically complete within a few hours[1].
-
Workup and Isolation:
-
Upon completion, the resulting solution contains the sodium salt of this compound (sodium pantoate).
-
To isolate this compound, the solution can be acidified with an acid like hydrochloric acid.
-
If unreacted pantolactone needs to be removed, an extraction with an organic solvent such as ethyl acetate can be performed before acidification[1].
-
The aqueous solution containing this compound can then be concentrated under reduced pressure using a rotary evaporator to yield the product. Further purification can be achieved by crystallization or chromatography.
-
Enzymatic Synthesis: Stereoselective Hydrolysis of D,L-Pantolactone
For the specific production of D-pantoic acid, an enantioselective method starting from racemic D,L-pantolactone is highly desirable. Biocatalytic kinetic resolution using enzymes offers an efficient and environmentally friendly approach.
Experimental Protocol
Materials:
-
D,L-Pantolactone
-
Whole-cell biocatalyst (e.g., Fusarium oxysporum) or isolated D-lactonase.
-
Buffer solution (e.g., 0.2M Tris-HCl buffer, pH 7.0-8.0).
-
Calcium salt (e.g., calcium acetate) may be added to the reaction mixture.
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Incubator shaker
-
Centrifuge
Procedure:
-
Biocatalyst Preparation: If using a whole-cell biocatalyst, cultivate the microorganism (e.g., Fusarium oxysporum) under appropriate conditions to induce the expression of the desired lactonohydrolase. The cells are then harvested by centrifugation.
-
Reaction Setup:
-
Prepare a solution of D,L-pantolactone in a suitable buffer (e.g., 0.2M Tris-HCl, pH 7.0). The substrate concentration can be high, for instance, up to 700 g/L.
-
Add the prepared whole cells or the isolated enzyme to the pantolactone solution.
-
-
Enzymatic Hydrolysis:
-
Incubate the reaction mixture at a controlled temperature, typically between 28°C and 30°C, with shaking.
-
The pH of the reaction should be maintained, as the formation of D-pantoic acid will cause a decrease in pH. A pH of around 7.0 is often optimal.
-
The reaction time can vary from several hours to a couple of days, with significant hydrolysis (e.g., 90%) observed within 24 hours in some systems.
-
-
Workup and Product Separation:
-
After the reaction, separate the biocatalyst from the reaction mixture by centrifugation or filtration.
-
The supernatant will contain D-pantoic acid and unreacted L-pantolactone.
-
To separate the components, extract the unreacted L-pantolactone with an organic solvent like ethyl acetate.
-
The remaining aqueous solution containing D-pantoic acid can then be further purified as described in the chemical synthesis protocol. The recovered L-pantolactone can be racemized and recycled.
-
Data Presentation
| Parameter | Chemical Hydrolysis (Base-Catalyzed) | Enzymatic Hydrolysis (e.g., Fusarium oxysporum) |
| Starting Material | (D,L)-, (D)-, or (L)-Pantolactone | D,L-Pantolactone |
| Key Reagent/Catalyst | Sodium Hydroxide | D-lactonohydrolase (from whole cells or isolated) |
| Solvent/Medium | Deionized Water | Buffer (e.g., Tris-HCl) |
| Substrate Concentration | 10 - 500 g/L | Up to 700 g/L |
| Temperature | Room Temperature (25-29°C) | 28 - 30°C |
| pH | Alkaline | Neutral (e.g., 7.0) |
| Reaction Time | Several hours | 24 hours (for ~90% conversion) |
| Product | This compound (racemic or enantiopure) | D-Pantoic Acid and L-Pantolactone |
| Key Separation Step | Extraction of unreacted lactone | Extraction of unreacted L-pantolactone |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of D-pantoic acid.
References
Application Notes and Protocols for Pantoic Acid as a Substrate in Fermentation Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pantoic acid as a substrate in fermentation processes for the production of D-pantothenic acid (Vitamin B5). This document covers microbial systems, fermentation strategies, quantitative data, and analytical methods relevant to this biotransformation.
Introduction
D-pantothenic acid, a crucial member of the B vitamin complex, is a precursor for the biosynthesis of coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1][2] Industrial production of D-pantothenic acid has traditionally relied on chemical synthesis. However, microbial fermentation offers a more sustainable and environmentally friendly alternative.[3] While de novo biosynthesis of pantothenic acid from simple carbon sources like glucose has been extensively studied, a promising alternative is the biotransformation of D-pantoic acid or its precursor, D-pantolactone. This approach can be highly efficient, especially with metabolically engineered microorganisms overexpressing key enzymes.
This document focuses on the use of D-pantoic acid as a direct substrate in whole-cell bioconversion processes. Genetically engineered strains of Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis are commonly employed for this purpose due to their well-characterized genetics and robust growth characteristics. The key enzyme in this biotransformation is pantothenate synthetase (PS), which catalyzes the ATP-dependent condensation of D-pantoic acid and β-alanine to form D-pantothenic acid.
Metabolic Pathway and Experimental Workflow
The core of the biotransformation process is the enzymatic conversion of D-pantoic acid to D-pantothenic acid. The following diagrams illustrate the metabolic pathway and a general experimental workflow for this process.
References
Application Notes and Protocols for the Refinement of D-Pantoic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-pantoic acid lactone, a chiral intermediate, is a critical building block in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the pharmaceutical, food, and cosmetic industries.[1][2][3] The biological activity of pantothenic acid is exclusive to the D-(+) enantiomer, necessitating the production of optically pure D-pantoic acid lactone.[4] Typically, chemical synthesis yields a racemic mixture of DL-pantolactone, from which the desired D-enantiomer must be isolated and purified.[5]
These application notes provide detailed protocols for the key techniques used in the refinement of D-pantoic acid lactone, including enzymatic kinetic resolution, chemical resolution, and subsequent purification methods. Analytical procedures for determining enantiomeric excess are also detailed to ensure the quality of the final product.
I. Enzymatic Kinetic Resolution of DL-Pantolactone
Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for obtaining D-pantoic acid lactone. This technique utilizes the stereospecificity of enzymes, such as D-lactonase, to selectively hydrolyze one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.
Logical Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic kinetic resolution of DL-pantolactone.
Protocol: Enzymatic Kinetic Resolution using Recombinant D-Lactonase
This protocol is adapted from studies on the biocatalytic resolution of DL-pantolactone using whole-cell biocatalysts expressing D-lactonase.
Materials:
-
DL-Pantolactone
-
Recombinant E. coli or Pichia pastoris cells expressing D-lactonase
-
Deionized water
-
Ammonia solution (5% or 15 M) or other suitable base for pH control
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Ethyl acetate
-
Concentrated sulfuric acid or hydrochloric acid
-
Anhydrous sodium sulfate
-
Bioreactor or stirred-tank reactor with pH and temperature control
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a substrate solution by dissolving DL-pantolactone in deionized water to the desired concentration (e.g., 80-280 g/L).
-
In a bioreactor, add the substrate solution and the whole-cell biocatalyst (e.g., 10-80 g wet cell weight per liter).
-
For immobilized cells, add the immobilized biocatalyst and calcium chloride (e.g., 0.5 g/L) to the substrate solution.
-
-
Enzymatic Hydrolysis:
-
Maintain the reaction temperature at a constant 28-30°C.
-
Control the pH of the mixture at 7.0 ± 0.2 by the automated addition of ammonia solution.
-
Stir the reaction mixture at a constant rate (e.g., 100 rpm for industrial scale).
-
Monitor the reaction progress by taking samples periodically and analyzing the conversion of DL-pantolactone and the enantiomeric excess (e.e.) of the produced D-pantoic acid using HPLC.
-
The reaction is typically stopped when the conversion reaches approximately 50%.
-
-
Separation of D-Pantoic Acid and L-Pantolactone:
-
After the reaction, separate the biocatalyst from the reaction mixture by centrifugation or filtration. The biocatalyst can often be recycled.
-
Transfer the supernatant/filtrate, which contains D-pantoic acid and unreacted L-pantolactone, to a separatory funnel.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to separate the unreacted L-pantolactone (which is more soluble in the organic phase) from the D-pantoic acid (which remains in the aqueous phase). Repeat the extraction multiple times for better recovery.
-
-
Lactonization of D-Pantoic Acid:
-
To the aqueous phase containing D-pantoic acid, add a strong acid like concentrated sulfuric acid.
-
Heat the mixture, for example, at 95°C for 1 hour, to facilitate the cyclization (lactonization) of D-pantoic acid to D-pantolactone.
-
-
Purification of D-Pantolactone:
-
After cooling, extract the newly formed D-pantolactone from the acidified aqueous solution using ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude D-pantolactone.
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane or toluene).
-
Quantitative Data Summary for Enzymatic Resolution
| Parameter | Value | Reference |
| Substrate Concentration | 220 - 350 g/L | |
| Conversion of DL-PL | >40% | |
| Enantiomeric Excess (e.e.) of D-Pantoic Acid | >90% | |
| Yield of D-Pantolactone | 42% | |
| Reaction Time | 8 - 12 hours | |
| Temperature | 28 - 30 °C | |
| pH | 7.0 ± 0.2 |
II. Chemical Resolution of DL-Pantolactone
Chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts with the enantiomers of pantolactone (after hydrolysis to pantoic acid). The differing solubilities of these diastereomeric salts allow for their separation by crystallization.
Protocol: Chemical Resolution using a Chiral Amine
While specific detailed protocols for D-pantolactone are proprietary, the following is a general procedure based on the principles of diastereomeric salt resolution.
Materials:
-
DL-Pantolactone
-
Sodium hydroxide or other base for hydrolysis
-
Chiral resolving agent (e.g., a chiral amine like (-)-ephedrine or (+)-brucine)
-
Suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture)
-
Hydrochloric acid or other strong acid
-
Ethyl acetate
-
Deionized water
Procedure:
-
Hydrolysis of DL-Pantolactone:
-
Hydrolyze the racemic DL-pantolactone to DL-pantoic acid by treating it with an aqueous solution of a base like sodium hydroxide.
-
-
Diastereomeric Salt Formation:
-
Dissolve the resulting DL-pantoic acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir the solution to allow for the formation of diastereomeric salts.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration.
-
The purity of the diastereomeric salt can be improved by recrystallization.
-
-
Liberation of D-Pantoic Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the D-pantoic acid and liberate the chiral resolving agent.
-
Filter to isolate the D-pantoic acid.
-
-
Lactonization and Purification:
-
Follow the lactonization and purification steps as described in the enzymatic resolution protocol (Section I, steps 4 and 5).
-
III. Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
Workflow for Analytical Quality Control
Caption: General workflow for the analytical quality control of D-pantolactone.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the chiral separation of pantolactone enantiomers. Method optimization may be required based on the specific instrument and column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Circular Dichroism (CD) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak IA, or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at approximately 210-230 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the D-pantolactone sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram. The two enantiomers should elute as separate peaks.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Identify the peaks corresponding to the D- and L-enantiomers (requires a standard of known configuration).
-
Calculate the area of each peak.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100
-
Protocol: Chiral Gas Chromatography (GC)
GC can also be used for the analysis of pantolactone enantiomers, often after derivatization.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A column with a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: An isothermal or temperature-programmed method may be used. For example, an isothermal temperature of 150-180°C.
-
Sample Preparation: The sample may need to be derivatized (e.g., silylation) to improve volatility and chromatographic performance. The sample is typically dissolved in a suitable solvent like chloroform.
Procedure:
-
Sample Preparation:
-
If required, derivatize the D-pantolactone sample according to a standard procedure.
-
Dissolve the derivatized or underivatized sample in a suitable solvent.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Run the analysis under the optimized conditions.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Calculate the e.e. using the peak areas as described in the HPLC protocol.
-
Conclusion
The refinement of D-pantoic acid lactone is a critical step in the production of Vitamin B5 and related compounds. Enzymatic kinetic resolution offers a highly selective and sustainable method for obtaining the desired D-enantiomer from a racemic mixture. Subsequent purification through liquid-liquid extraction and recrystallization or distillation is necessary to achieve high purity. Robust analytical methods, such as chiral HPLC and GC, are essential for verifying the enantiomeric excess and ensuring the final product meets the required quality standards for its intended application in research, drug development, and other industries.
References
Application Notes & Protocols: Isotopic Labeling of Pantoic Acid for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of isotopically labeled pantoic acid for tracing its metabolic fate into pantothenic acid (Vitamin B5) and Coenzyme A (CoA). This technique is invaluable for metabolic flux analysis, drug development, and nutritional research.
Introduction
This compound is a key precursor in the biosynthesis of pantothenic acid, which is essential for the synthesis of Coenzyme A (CoA). CoA is a critical cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the metabolism of amino acids and carbohydrates.[1][2][3] Isotopic labeling of this compound allows for the precise tracking of its incorporation into these downstream metabolites, providing a dynamic view of cellular metabolism.
Stable isotopes, such as ¹³C, ¹⁵N, and ²H, are commonly used for this purpose as they are non-radioactive and can be detected by mass spectrometry (MS).[4] The methodology described herein focuses on the use of stable isotope-labeled precursors to quantify metabolic pool sizes and reaction rates. While direct labeling of this compound is feasible, the most common approach in the literature involves using isotopically labeled pantothenic acid. As this compound is an immediate precursor to pantothenic acid, the protocols are largely interchangeable.
Signaling and Metabolic Pathways
Biosynthesis of Pantothenic Acid and Coenzyme A
The metabolic journey of this compound begins with its condensation with β-alanine to form pantothenic acid, a reaction catalyzed by pantothenate synthetase.[2] Subsequently, pantothenic acid undergoes a five-step enzymatic conversion to Coenzyme A. The key steps are:
-
Phosphorylation: Pantothenate is phosphorylated to 4'-phosphopantothenate by pantothenate kinase (PanK).
-
Cysteine Addition: A cysteine molecule is added to form 4'-phospho-N-pantothenoylcysteine (PPC).
-
Decarboxylation: PPC is decarboxylated to yield 4'-phosphopantetheine.
-
Adenylylation: 4'-phosphopantetheine is adenylylated to form dephospho-CoA.
-
Phosphorylation: Dephospho-CoA is phosphorylated to produce the final product, Coenzyme A.
Role of Coenzyme A in Central Metabolism
Once synthesized, CoA plays a central role in cellular metabolism, primarily as an acyl group carrier. For instance, as acetyl-CoA, it is the entry point for two-carbon units into the TCA cycle and is a fundamental building block for fatty acid synthesis.
Experimental Protocols
Biosynthetic Labeling of CoA in Cell Culture
This protocol is adapted from methods for generating stable isotope-labeled CoA and its thioesters for use as internal standards in mass spectrometry-based assays.
Materials:
-
Cell line (e.g., murine hepatocytes Hepa 1c1c7)
-
RPMI media without pantothenate
-
Isotopically labeled pantothenic acid (e.g., [¹³C₃,¹⁵N₁]-pantothenate)
-
Charcoal-dextran-stripped fetal bovine serum (csFBS)
-
10% Trichloroacetic acid (TCA)
-
5% 5-Sulfosalicylic acid (SSA)
Protocol:
-
Culture cells in standard RPMI medium supplemented with 10% csFBS.
-
For labeling, replace the standard medium with RPMI medium lacking pantothenate but supplemented with 1 mg/L [¹³C₃,¹⁵N₁]-pantothenate and 10% csFBS.
-
Culture the cells for at least three passages to ensure >99% incorporation of the labeled pantothenate into the CoA pool.
-
To monitor labeling efficiency, harvest cells at each passage.
-
For cell harvesting, wash the cells with PBS, scrape them into 10% TCA, and sonicate.
-
Centrifuge the lysate and collect the supernatant.
-
The acid-extracted labeled CoA thioesters can be purified using solid-phase extraction and resuspended in 5% SSA for LC-MS/MS analysis.
Sample Preparation from Biological Matrices
3.2.1. Plasma/Serum:
-
To 100 µL of serum, add an appropriate amount of isotopically labeled internal standard.
-
Add 300 µL of methanol with 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
3.2.2. Tissues and Food (for total pantothenic acid):
-
Homogenize the sample in a suitable buffer (e.g., Tris-HCl).
-
Add an isotopically labeled internal standard.
-
To release pantothenic acid from its bound forms (e.g., CoA), perform enzymatic hydrolysis. This typically involves incubation with enzymes such as alkaline phosphatase and pigeon liver pantetheinase.
-
After hydrolysis, precipitate proteins using an agent like TCA or zinc acetate/potassium ferrocyanide.
-
Centrifuge and filter the supernatant for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A C18 reversed-phase HPLC column.
Chromatographic Conditions (Example):
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water
-
Flow Rate: 200 µL/min
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for both the unlabeled and labeled analytes. For example, for pantothenic acid, a transition could be m/z 220.1 -> m/z 90.1. For [¹³C₃,¹⁵N₁]-pantothenate, the precursor ion would be shifted by +4 Da.
Data Presentation
Quantitative data from LC-MS/MS analysis should be compiled for clear comparison. Below are tables summarizing typical performance characteristics of such methods.
| Parameter | Value | Reference(s) |
| Linearity (r²) | >0.999 | |
| Recovery (%) | 90.1 - 113.6 | |
| Repeatability (RSDr %) | 1.1 - 7.2 | |
| Intermediate Precision (RSD %) | 2.5 - 6.1 |
| Analyte | Matrix | LOD | LOQ | Reference(s) |
| Pantothenic Acid | Infant Formula | 0.08 - 1.36 ng/mL | 0.23 - 4.13 ng/mL | |
| Pantothenic Acid | Food | 3.0 µg/kg | - | |
| Pantothenic Acid | Dairy Products | 0.5 µg/kg | 1.5 µg/kg | |
| Pantothenic Acid | Whole Blood | - | 0.42 - 5.0 µg/L |
Experimental Workflow Visualization
The entire process from labeling to analysis can be visualized as a workflow.
Applications in Metabolic Studies
-
Metabolic Flux Analysis (MFA): By measuring the rate of incorporation of the isotopic label into downstream metabolites like CoA, acetyl-CoA, and TCA cycle intermediates, researchers can calculate the flux through these pathways. This is crucial for understanding how metabolic pathways are altered in disease states like cancer or in response to drug treatment.
-
Drug Development: For drugs that target enzymes in the CoA biosynthesis pathway, isotopic labeling can be used to assess the drug's efficacy in blocking the pathway.
-
Nutritional Science: This methodology allows for the precise measurement of pantothenic acid uptake, distribution, and metabolism in various tissues, providing insights into its bioavailability and physiological roles.
-
Internal Standard Generation: The biosynthetic approach is an effective way to produce high-purity, isotopically labeled CoA and its derivatives, which are often not commercially available, for use as internal standards in quantitative metabolomics.
References
- 1. Transport and metabolism of pantothenic acid by rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing fermentation conditions for D-pantothenic acid production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for D-pantothenic acid (Vitamin B5) production. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during D-pantothenic acid fermentation, offering potential causes and solutions in a question-and-answer format.
Question: What are the primary causes of low D-pantothenic acid yield and how can it be improved?
Answer: Low yields of D-pantothenic acid are a common challenge in microbial fermentation.[1] The primary reasons often revolve around suboptimal fermentation conditions, metabolic limitations of the production strain, and the accumulation of inhibitory byproducts.
Potential Causes:
-
Suboptimal Media Composition: The concentration of key nutrients such as the carbon source (e.g., glucose), nitrogen source (e.g., (NH4)2SO4), and precursors (e.g., β-alanine) can significantly impact yield.[2][3][4][5]
-
Inadequate Fermentation Strategy: Batch fermentation can lead to substrate limitations and the accumulation of toxic byproducts.
-
Metabolic Bottlenecks: The efficiency of the biosynthetic pathway in the host organism (e.g., Escherichia coli) can be a limiting factor.
-
Accumulation of Inhibitory Byproducts: Acetate accumulation is a well-documented inhibitor of cell growth and product formation in E. coli fermentations.
-
Suboptimal pH and Dissolved Oxygen (DO): Both pH and DO levels need to be maintained within an optimal range for efficient microbial growth and product synthesis.
Solutions:
-
Media Optimization: Employ statistical methods like Plackett-Burman design and Box-Behnken design to identify the optimal concentrations of significant media components. For instance, one study found optimal concentrations to be 56.0 g/L glucose, 2.25 g/L β-alanine, and 11.8 g/L (NH4)2SO4, which increased the D-pantothenic acid titer from 3.2 g/L to 6.73 g/L in shake flask fermentation.
-
Implement a Fed-Batch Strategy: A fed-batch fermentation strategy, where nutrients are fed continuously or intermittently, can help maintain optimal substrate concentrations and reduce the accumulation of inhibitory byproducts. An isoleucine feeding strategy in a fed-batch fermentation has been shown to significantly increase the titer and productivity of D-pantothenic acid.
-
Strain Engineering: Utilize metabolically engineered strains of E. coli with enhanced D-pantothenic acid biosynthetic pathways.
-
Control Acetate Accumulation: Employ strategies to minimize acetate formation, such as controlling the glucose feeding rate to avoid overflow metabolism. Genetic modifications, like inactivating pyruvate oxidase (poxB) and over-expressing acetyl-CoA synthetase (acs), can also be effective.
-
Process Control: Maintain pH and dissolved oxygen at optimal levels through automated control systems. For E. coli, a pH of around 6.8 is often maintained. A DO-feedback feeding strategy can also enhance production.
Question: My fermentation is running slow. What could be the reasons and what should I do?
Answer: Slow fermentation rates can be attributed to several factors, ranging from the health of the seed culture to suboptimal environmental conditions within the fermenter.
Potential Causes:
-
Poor Seed Culture Quality: The inoculum may have low viability or may not be in the exponential growth phase.
-
Suboptimal Temperature: Temperature significantly affects microbial growth and enzyme activity.
-
Nutrient Limitation: Essential nutrients in the fermentation medium may be depleted.
-
Presence of Inhibitors: Accumulation of toxic byproducts or the presence of contaminants can inhibit cell growth.
Solutions:
-
Optimize Seed Culture Preparation: Ensure the seed culture is grown under optimal conditions and harvested during the mid-to-late exponential phase to ensure a healthy and active inoculum.
-
Maintain Optimal Temperature: For recombinant E. coli strains used in D-pantothenic acid production, a temperature of around 30°C is often maintained during the fermentation phase.
-
Ensure Nutrient Availability: If using a batch process, consider switching to a fed-batch strategy to avoid nutrient depletion. Analyze the medium composition to ensure all essential macro and micronutrients are present in sufficient quantities.
-
Monitor and Control Inhibitors: Regularly monitor the concentration of inhibitory byproducts like acetate. If contamination is suspected, perform microbial analysis of the culture.
Question: I suspect contamination in my fermenter. How can I confirm it and what are the prevention strategies?
Answer: Contamination by unwanted microorganisms is a critical issue in fermentation as it can lead to reduced product yield, complete batch failure, and difficulties in downstream processing.
Confirmation of Contamination:
-
Microscopic Examination: Regularly observe samples from the fermenter under a microscope to check for the presence of foreign microorganisms.
-
Plating on Selective Media: Plate samples on various selective and differential agar media to detect and identify potential contaminants like bacteria and fungi.
-
Changes in Fermentation Parameters: Sudden and unexpected changes in pH, dissolved oxygen, or off-gas composition can be indicative of contamination.
-
Unusual Odor or Appearance: A noticeable change in the color, turbidity, or smell of the fermentation broth can also suggest contamination.
Prevention Strategies:
-
Sterilization: Ensure thorough sterilization of the fermenter, all associated piping, and the fermentation medium. Monitor the sterilization process closely.
-
Aseptic Inoculation and Sampling: Use strict aseptic techniques during inoculation and when taking samples to prevent the introduction of contaminants.
-
Air Filtration: Utilize high-quality, sterile air filters (e.g., PVDF membranes) for the air inlet to prevent airborne contamination.
-
Seal Integrity: Regularly check and maintain the integrity of all seals and connections on the fermenter to ensure a closed system.
-
Raw Material Quality: Use high-quality, sterile raw materials for media preparation.
-
Clean-in-Place (CIP) Procedures: Implement and follow rigorous CIP protocols for cleaning the fermenter and associated equipment between batches.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of D-pantothenic acid in a well-optimized fed-batch fermentation process?
A1: In a well-optimized fed-batch fermentation using recombinant E. coli, D-pantothenic acid titers can reach significant levels. For example, with an isoleucine feeding strategy, a titer of 31.6 g/L has been reported. Another study employing a dissolved oxygen-feedback feeding framework achieved a titer of 68.3 g/L.
Q2: What are the most critical media components to optimize for D-pantothenic acid production?
A2: Studies have shown that the concentrations of glucose (carbon source), β-alanine (precursor), and (NH4)2SO4 (nitrogen source) have the most significant effects on D-pantothenic acid biosynthesis in recombinant E. coli.
Q3: How is the concentration of D-pantothenic acid in the fermentation broth typically measured?
A3: The concentration of D-pantothenic acid is commonly determined using High-Performance Liquid Chromatography (HPLC). A typical method involves a C18 column with a mobile phase consisting of water, acetonitrile, and phosphoric acid, and detection using a UV detector at a wavelength of 200 nm.
Q4: Why is acetate accumulation a problem in E. coli fermentations and how can it be controlled?
A4: Acetate is a byproduct of E. coli's metabolism, particularly under high glucose conditions (overflow metabolism). Its accumulation in the fermentation broth is toxic to the cells, inhibiting growth and reducing the production of the target product. Acetate formation can be controlled by implementing a fed-batch strategy with controlled glucose feeding to prevent its excess, and by using genetically engineered strains that have a reduced capacity to produce acetate. For instance, reducing the glucose uptake rate or overexpressing enzymes that assimilate acetate can be effective strategies.
Q5: What is the role of dissolved oxygen (DO) in D-pantothenic acid fermentation?
A5: Dissolved oxygen is a critical parameter in aerobic fermentations. It is essential for the growth and metabolic activity of E. coli. Maintaining an optimal DO level is crucial for maximizing biomass and D-pantothenic acid production. Both insufficient and excessive DO can negatively impact the fermentation process. A DO-feedback feeding strategy, where the feed rate is controlled based on the DO level, has been shown to improve D-pantothenic acid production.
Data Presentation
Table 1: Optimized Media Composition for D-Pantothenic Acid Production in Shake Flask Fermentation
| Component | Optimal Concentration (g/L) | Reference |
| Glucose | 56.0 | |
| β-alanine | 2.25 | |
| (NH4)2SO4 | 11.8 |
Table 2: Comparison of Batch vs. Fed-Batch Fermentation for D-Pantothenic Acid Production
| Fermentation Strategy | D-Pantothenic Acid Titer (g/L) | Productivity (g/L·d) | Acetate Accumulation (g/L) | Reference |
| Batch Culture | ~6.8 | ~5.0 | 29.79 | |
| Fed-Batch with Isoleucine Feeding | 31.6 | 13.2 | 8.55 | |
| Fed-Batch with DO-Feedback | 68.3 | 19.0 | Not Reported |
Experimental Protocols
Protocol 1: Seed Culture Preparation for E. coli
-
Inoculation: Inoculate a single colony of the recombinant E. coli strain from a fresh agar plate into a 50 mL tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 75 mg/L Kanamycin).
-
First Seed Culture: Incubate the tube at 37°C for 12 hours with shaking at 180 rpm.
-
Second Seed Culture: Inoculate 1 mL of the first seed culture into a 500 mL flask containing 100 mL of LB medium with the same antibiotic concentration.
-
Incubation: Incubate the flask at 37°C for 10 hours with shaking at 150 rpm. This second seed culture is then used to inoculate the fermenter.
Protocol 2: Fed-Batch Fermentation
-
Fermenter Preparation: Prepare the fermentation medium and sterilize the fermenter. A typical fermentation medium for the initial batch phase might include components like glucose, (NH4)2SO4, yeast extract, KH2PO4, and MgSO4.
-
Inoculation: Inoculate the fermenter with the prepared seed culture (typically 1-10% v/v).
-
Batch Phase: Run the fermentation in batch mode until the initial carbon source is nearly depleted. Maintain the temperature at 30°C and pH at 6.8 (controlled by adding sterile aqueous ammonia).
-
Fed-Batch Phase: Start the feeding of a concentrated nutrient solution. The feeding strategy can be pre-determined (e.g., exponential feeding) or based on feedback control (e.g., DO-stat). A typical feeding medium can be a concentrated solution of glucose, β-alanine, and other essential nutrients.
-
Induction: If using an inducible promoter for gene expression, add the inducer (e.g., IPTG) at the appropriate time during the fed-batch phase.
-
Monitoring: Continuously monitor and control key parameters such as pH, temperature, and dissolved oxygen. Take samples periodically to measure cell density (OD600), substrate concentration, and D-pantothenic acid concentration.
Protocol 3: D-Pantothenic Acid Quantification by HPLC
-
Sample Preparation: Take a 10 mL sample of the fermentation broth and centrifuge it at 12,000 rpm for 1 minute to pellet the cells.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid (e.g., 949:50:1 v/v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 200 nm.
-
-
Quantification: Compare the peak area of D-pantothenic acid in the sample to a standard curve prepared with known concentrations of D-pantothenic acid.
Protocol 4: Dry Cell Weight (DCW) Measurement
-
Pre-weigh Tube: Dry a microcentrifuge tube at 90°C overnight, cool it in a desiccator, and record its weight accurately.
-
Sampling: Add a known volume (e.g., 2 mL) of the fermentation broth to the pre-weighed tube.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 20,000 rcf) for 1 minute to pellet the cells.
-
Washing: Carefully remove the supernatant and wash the cell pellet with deionized water to remove any residual media components. Repeat the centrifugation.
-
Drying: Carefully remove the supernatant and dry the tube with the cell pellet at 90°C overnight until a constant weight is achieved.
-
Weighing: Cool the tube in a desiccator and weigh it again.
-
Calculation: The dry cell weight is the final weight of the tube minus the initial weight of the empty tube. The DCW in g/L can be calculated by dividing the mass of the dried cells by the volume of the culture sample used.
Mandatory Visualization
Caption: Workflow for D-pantothenic acid fermentation.
Caption: Troubleshooting logic for low D-pantothenic acid yield.
Caption: Simplified biosynthesis pathway of D-pantothenic acid.
References
- 1. Overproduction of D-pantothenic acid via fermentation conditions optimization and isoleucine feeding from recombinant Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering for acetate control in large scale fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Frontiers | Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes [frontiersin.org]
Technical Support Center: Biocatalytic Production of D-Pantothenic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the biocatalytic production of D-pantothenic acid (Vitamin B5).
Frequently Asked Questions (FAQs)
Q1: What are the primary biocatalytic approaches for D-pantothenic acid production?
A1: There are two main biological routes for D-pantothenic acid synthesis. The first is biocatalytic production, which involves adding the precursor substrates D-pantoic acid and β-alanine to whole microbial cells that express a key enzyme, pantothenate synthetase (PS) or pantoate-β-alanine ligase (PBL).[1][2] The second approach is fermentative production, where the microbial host's metabolic pathways are engineered to produce D-pantothenic acid directly from a simple carbon source like glucose.[2][3]
Q2: Which enzyme is critical for the biocatalytic synthesis of D-pantothenic acid?
A2: The key enzyme in the final step of D-pantothenic acid biosynthesis is pantothenate synthetase (PS), also known as pantoate-β-alanine ligase (PBL).[1] This enzyme catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form D-pantothenic acid.
Q3: What are the common microbial hosts used for D-pantothenic acid production?
A3: Common microbial hosts for producing D-pantothenic acid include Escherichia coli, Bacillus megaterium, Corynebacterium glutamicum, and Bacillus subtilis.
Q4: How can the cost of substrates for biocatalytic production be reduced?
A4: A significant cost in biocatalytic production is the substrate D-pantoic acid. To reduce costs, D-pantoic acid can be prepared from the cheaper alternative, D-pantolactone, through alkaline hydrolysis. Another strategy is to engineer the host organism to produce the precursors internally from less expensive starting materials like L-aspartate.
Troubleshooting Guide
Issue 1: Low Yield of D-pantothenic Acid
| Possible Cause | Troubleshooting Step |
| Low Pantothenate Synthetase (PS/PBL) Activity: The expression level or specific activity of the pantothenate synthetase enzyme may be insufficient. | 1. Enzyme Selection: Screen for and select a highly active PS/PBL from different microbial sources. For instance, PS from Corynebacterium glutamicum has been shown to have very high activity. 2. Codon Optimization: Optimize the codon usage of the panC gene (encoding PS/PBL) for the expression host to improve translation efficiency. 3. Promoter Engineering: Use a strong promoter to drive the expression of the panC gene. |
| Insufficient Precursor Supply (D-pantoic acid and β-alanine): The intracellular pools of the precursor molecules may be a limiting factor. | 1. External Supplementation: Supplement the culture medium with D-pantoic acid and β-alanine. 2. Metabolic Engineering: Engineer the host strain to overproduce the precursors. This can involve overexpressing genes in the D-pantoic acid and β-alanine synthesis pathways. For example, overexpressing the panB and panC genes from Corynebacterium glutamicum can enhance production. 3. Fed-Batch Fermentation: Implement a fed-batch fermentation strategy to maintain optimal concentrations of precursors and other nutrients throughout the production phase. |
| Feedback Inhibition: The final product, D-pantothenic acid, or its downstream product, Coenzyme A, may inhibit the activity of enzymes in the biosynthetic pathway. | 1. Enzyme Engineering: Mutate key enzymes to create variants that are less sensitive to feedback inhibition. For example, mutagenesis of pantothenate kinase can increase production. 2. Product Removal: Investigate in-situ product removal techniques to keep the concentration of D-pantothenic acid in the bioreactor below inhibitory levels. |
| Sub-optimal Reaction Conditions: The pH, temperature, or aeration of the culture may not be optimal for enzyme activity and cell growth. | 1. Optimization of Fermentation Parameters: Systematically optimize culture conditions such as pH, temperature, dissolved oxygen, and nutrient feeding rates. Statistical methods like Plackett-Burman design and Box-Behnken design can be employed for efficient optimization. |
Issue 2: Accumulation of Byproducts
| Possible Cause | Troubleshooting Step |
| Competing Metabolic Pathways: Carbon flux may be diverted to competing pathways, such as the L-valine biosynthetic pathway, which shares the precursor α-ketoisovalerate. | 1. Attenuation of Competing Pathways: Downregulate or knock out genes in competing pathways. For example, attenuating the expression of genes involved in L-valine synthesis can increase the carbon flux towards D-pantothenic acid. 2. Deletion of Acetate Formation Pathways: In E. coli, deleting genes responsible for acetate formation can reduce the accumulation of this inhibitory byproduct. |
| Overflow Metabolism: High glucose concentrations can lead to the formation of inhibitory byproducts like acetate. | 1. Controlled Feeding Strategy: Implement a controlled glucose feeding strategy in fed-batch fermentation to avoid excess glucose accumulation. An isoleucine feeding strategy has also been shown to reduce acetate accumulation and increase D-pantothenic acid titer. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Complex Fermentation Broth: The fermentation broth contains a mixture of cells, residual media components, and other metabolites, making purification challenging. | 1. Biomass Separation: After fermentation, separate the biomass from the broth by centrifugation or microfiltration. 2. Ion-Exchange Chromatography: Utilize anion exchange chromatography to capture and purify D-pantothenic acid from the clarified broth. The product can be eluted, and the eluate neutralized to obtain the desired salt form (e.g., calcium D-pantothenate). |
| Inaccurate Quantification: The method used to measure the concentration of D-pantothenic acid may not be accurate or robust. | 1. Validated Analytical Method: Employ a validated analytical method for accurate quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are reliable methods. Using a stable isotope-labeled internal standard can improve the accuracy of LC-MS/MS analysis. |
Quantitative Data Summary
Table 1: Comparison of D-pantothenic Acid Production in Different Engineered Strains
| Host Organism | Key Genetic Modifications/Strategy | Titer (g/L) | Productivity (g/L/h) | Reference |
| Escherichia coli | Harboring a highly active pantothenate synthetase from Corynebacterium glutamicum. Fed-batch fermentation with substrate addition. | 97.1 | 3.0 | |
| Bacillus megaterium | Overexpression of pantoate-β-alanine ligase from Bacillus subtilis. Fed-batch fermentation with external substrate supplementation. | 45.56 | Not Reported | |
| Escherichia coli W3110 | Systematic metabolic engineering, including overexpression of panC and panB from C. glutamicum. Fed-batch fermentation. | 28.45 | Not Reported | |
| Recombinant E. coli W3110 | Optimization of fermentation conditions and isoleucine feeding strategy in fed-batch fermentation. | 31.6 | 0.55 | |
| Engineered E. coli | Deletion of aceF and mdh, overexpression of ppnk, betaine supplementation, and DO-feedback feeding. | 68.3 | 0.794 | |
| Engineered E. coli | Blocking organic acid pathway, boosting pyruvate biosynthesis, and modifying key genes. | 62.82 | Not Reported |
Experimental Protocols
Protocol 1: General Method for Whole-Cell Biocatalysis
-
Strain Cultivation: Cultivate the recombinant microbial strain expressing pantothenate synthetase in a suitable growth medium until it reaches the desired cell density (e.g., late exponential or early stationary phase).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Cell Resuspension: Wash the cell pellet and resuspend it in a biotransformation buffer.
-
Biotransformation Reaction: Add the substrates, D-pantoic acid and β-alanine, to the cell suspension. ATP may also be supplemented to the reaction mixture.
-
Incubation: Incubate the reaction mixture under optimized conditions of temperature and pH with gentle agitation.
-
Reaction Monitoring: Periodically take samples to monitor the progress of the reaction by quantifying the amount of D-pantothenic acid produced using HPLC or LC-MS/MS.
-
Product Recovery: After the reaction is complete, separate the cells from the supernatant, which contains the D-pantothenic acid.
Protocol 2: Quantification of D-pantothenic Acid using LC-MS/MS
This protocol is a generalized procedure and may require optimization for specific instruments and sample matrices.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., fermentation supernatant), add a known amount of an internal standard (e.g., D-(−)-Pantolactone-d6).
-
Add a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 reversed-phase column. The mobile phase can consist of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both D-pantothenic acid and the internal standard.
-
Visualizations
Caption: Workflow for biocatalytic D-pantothenic acid production.
Caption: Biosynthesis pathway of D-pantothenic acid.
Caption: Troubleshooting logic for low D-pantothenic acid yield.
References
- 1. High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of Escherichia coli for d-pantothenic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Pantoic Acid Lactone Purification
Welcome to the technical support center for D-pantoic acid lactone purification. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice and frequently asked questions to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying D-pantoic acid lactone?
The main challenge in purifying D-pantoic acid lactone is its susceptibility to hydrolysis, which opens the lactone ring to form D-pantoic acid.[1] This reaction is influenced by both pH and temperature, with increased rates of hydrolysis observed in aqueous solutions, especially under neutral to basic conditions.[1] Additionally, due to its hygroscopic nature, D-pantoic acid lactone can absorb moisture from the environment, which can also lead to hydrolysis.[1]
Q2: What are the recommended storage conditions for D-pantoic acid lactone?
To ensure the stability of D-pantoic acid lactone, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2-8°C.[1] Protecting the compound from moisture is crucial due to its hygroscopic nature.[1] For long-term storage, using an inert atmosphere may be beneficial.
Q3: How can I monitor the purity of my D-pantoic acid lactone sample?
The purity of D-pantoic acid lactone can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC). These methods can separate D-pantoic acid lactone from its hydrolyzed form, D-pantoic acid, and other impurities. For determining the optical purity, GLC is a suitable method.
Troubleshooting Guide
Issue 1: Low Yield of D-Pantoic Acid Lactone After Purification
| Possible Cause | Recommendation |
| Hydrolysis during extraction or purification | Work at a slightly acidic pH if your experimental conditions allow. Prepare aqueous solutions fresh before use and minimize the time the lactone is in an aqueous environment. |
| Incomplete lactonization of D-pantoic acid | If you are synthesizing the lactone from D-pantoic acid, ensure the lactonization reaction goes to completion by heating under acidic conditions. |
| Loss of product during solvent extraction | Use an appropriate organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommendation |
| Unreacted L-pantolactone | If starting from a racemic mixture (D,L-pantolactone), separate the unreacted L-pantolactone by extraction with an organic solvent before proceeding with the purification of the D-form. |
| Residual D-pantoic acid | Ensure complete conversion of D-pantoic acid to D-pantolactone by heating under acidic conditions. The final product can be purified by recrystallization or distillation under reduced pressure. |
| Formation of tars and resins | For synthetic preparations, it is advisable to distill the racemic lactone mixture under reduced pressure to remove impurities like tars and resins before proceeding with further purification steps. |
Experimental Protocols
Protocol 1: Extraction of D-Pantoic Acid Lactone from an Aqueous Reaction Mixture
This protocol is based on the separation of D-pantoic acid from unreacted L-pantolactone after asymmetric hydrolysis of D,L-pantolactone.
-
Removal of Unreacted L-Pantolactone:
-
After the enzymatic hydrolysis reaction, separate the microbial cells by filtration.
-
Extract the reaction liquid with ethyl acetate to separate the unreacted L-pantolactone. Repeat the extraction to maximize recovery.
-
-
Lactonization of D-Pantoic Acid:
-
Acidify the remaining aqueous solution containing D-pantoic acid with an acid like hydrochloric acid.
-
Heat the acidified solution to promote the conversion of D-pantoic acid to D-pantolactone.
-
-
Extraction of D-Pantolactone:
-
Once the lactonization is complete, extract the resulting D-pantolactone from the aqueous solution using ethyl acetate.
-
Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude D-pantolactone.
-
Protocol 2: HPLC Analysis of D-Pantoic Acid Lactone Purity
This method is designed to separate D-pantoic acid lactone from its primary degradant, D-pantoic acid.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Nucleosil 5C18, 4.6 x 150 mm.
-
Mobile Phase: 10% methanol in water.
-
Flow Rate: 1 ml/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
Visual Guides
Caption: General workflow for the purification of D-pantoic acid lactone.
Caption: Troubleshooting decision tree for low purity of D-pantoic acid lactone.
Caption: The hydrolysis of D-pantoic acid lactone and preventative measures.
References
Technical Support Center: Enhancing Pantoic Acid and Pantothenic Acid Detection Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pantoic acid and its derivative, pantothenic acid (Vitamin B5).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting pantothenic acid, and how do they compare in terms of sensitivity?
A1: The primary methods for pantothenic acid detection are microbiological assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and immunoassays such as ELISA. LC-MS/MS is generally the most sensitive and specific method.[1][2][3][4] Microbiological assays have historical significance and are still used, but they can be less specific and more labor-intensive.[2] Immunoassays offer a rapid and cost-effective alternative, with sensitivity that can be suitable for various applications.
Q2: Why is sample preparation, specifically enzymatic hydrolysis, often required before pantothenic acid analysis?
A2: In many biological samples and foodstuffs, pantothenic acid exists in bound forms, primarily as a component of coenzyme A (CoA) and acyl carrier protein (ACP). Analytical methods typically detect the free form of pantothenic acid. Therefore, an enzymatic hydrolysis step using enzymes like alkaline phosphatase and pantetheinase is necessary to release the free pantothenic acid from its bound forms, ensuring an accurate measurement of the total pantothenic acid content.
Q3: Can I measure this compound directly?
A3: While this compound is a precursor to pantothenic acid, most established analytical methods are optimized for the detection of pantothenic acid itself. The synthesis of pantothenic acid involves the joining of this compound and β-alanine. Assays are typically designed to quantify the biologically active vitamin (pantothenic acid) or its key coenzyme forms. Direct measurement of this compound is less common and would likely require a custom-developed assay.
Q4: What is the role of an internal standard in LC-MS/MS analysis of pantothenic acid?
A4: Internal standards are crucial for accurate and precise quantification in LC-MS/MS assays. They are compounds chemically similar to the analyte (pantothenic acid) but with a different mass, often achieved through isotopic labeling (e.g., [13C6, 15N2]-pantothenic acid). Added to samples at a known concentration before processing, internal standards help to correct for analyte loss during sample preparation and variations in instrument response, thereby improving the reliability of the results.
Troubleshooting Guides
Low or No Signal/Sensitivity
| Potential Cause | Troubleshooting Steps |
| Incomplete Release of Bound Pantothenic Acid | - Ensure complete enzymatic hydrolysis by optimizing enzyme concentrations and incubation time/temperature. - Verify the activity of the enzymes (alkaline phosphatase, pantetheinase). |
| Degradation of Pantothenic Acid | - Pantothenic acid is thermolabile at acidic or basic pH. Avoid harsh acid or alkaline hydrolysis conditions. - Ensure proper storage of samples and standards at low temperatures and protected from light. |
| Suboptimal Assay Conditions (General) | - LC-MS/MS: Check mobile phase composition, gradient, column integrity, and mass spectrometer settings. - ELISA: Optimize antibody and antigen concentrations, incubation times, and washing steps. - Microbiological Assay: Verify the viability and growth requirements of the microbial strain (e.g., Lactobacillus plantarum). Ensure the medium contains all essential nutrients except pantothenic acid. |
| Matrix Effects (LC-MS/MS) | - Components in the sample matrix can interfere with the ionization of pantothenic acid, leading to signal suppression or enhancement. - Improve sample clean-up procedures (e.g., solid-phase extraction). - Use a matrix-matched calibration curve. |
| Instrument Malfunction | - Check instrument performance according to the manufacturer's guidelines. - For LC-MS/MS, ensure the spray is stable and the detector is functioning correctly. - For plate readers (ELISA, microbiological assays), verify the light source and detectors are working properly. |
High Background or Non-Specific Signal
| Potential Cause | Troubleshooting Steps |
| Contamination | - Use high-purity solvents, reagents, and water. - Ensure all labware is thoroughly cleaned. - Run blank samples (reagents without analyte) to identify sources of contamination. |
| Non-Specific Binding (Immunoassays) | - Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk). - Optimize the number and duration of washing steps. - Adjust the antibody concentration. |
| Cross-Reactivity (Immunoassays) | - The antibody may be binding to molecules structurally similar to pantothenic acid. - Evaluate the specificity of the antibody used. Consider using a more specific monoclonal antibody if available. |
| Microbial Contamination (Microbiological Assay) | - Ensure aseptic techniques are used throughout the procedure. - Check the sterility of the growth medium and all solutions. |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting, especially for internal standards and reagents. - Standardize all incubation times and temperatures. - Ensure complete and consistent mixing of samples. |
| Instrument Instability | - Allow instruments to warm up and stabilize before use. - Monitor for fluctuations in temperature, pressure (for HPLC/UPLC), and voltage. |
| Inconsistent Sample Handling | - Treat all samples, calibrators, and quality controls identically. - Avoid multiple freeze-thaw cycles for samples. |
| Variable Growth in Microbiological Assays | - Ensure a consistent inoculum size and growth phase of the bacteria. - Maintain a stable incubation temperature and atmosphere. |
Data Presentation
Table 1: Comparison of Pantothenic Acid Detection Methods
| Method | Typical Limit of Detection (LOD) | Linear Range | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | ~0.08 µg/mL | 0.08 - 1.2 µg/mL | Medium | High sensitivity and specificity | High equipment cost, requires skilled operator |
| ELISA (ic-ELISA) | 32.22 ng/mL | 64.44 - 628.84 ng/mL | High | Rapid, cost-effective, no complex equipment | Potential for cross-reactivity, may lack sensitivity for some applications |
| Lateral Flow Immunoassay (LFIA) | 72-240 ng/mL (sample dependent) | Qualitative/Semi-quantitative | Very High | Very rapid, portable, easy to use | Lower sensitivity, generally not quantitative |
| Microbiological Assay | 0.36 µg/L (in serum) | 0.36 - 3.6 µg/L (in serum) | Low | Low cost, measures biologically active form | Labor-intensive, slow (requires incubation), lower specificity |
| Optical Biosensor | 4.4 ng/mL | 10 - 5000 ng/mL | High | Rapid, real-time results | May require specialized equipment and sensor surfaces |
| HPLC-UV | ~40 ng/injection | Not specified | Medium | Lower equipment cost than MS | Low sensitivity and specificity compared to modern methods |
Experimental Protocols
Protocol 1: General Workflow for Sample Preparation for Total Pantothenic Acid Analysis
This protocol outlines the key steps for releasing bound pantothenic acid from a sample matrix prior to analysis by methods like LC-MS/MS or microbiological assay.
-
Homogenization: Homogenize the solid or semi-solid sample in a suitable buffer (e.g., acetate buffer).
-
Enzymatic Digestion:
-
Add a solution containing alkaline phosphatase and pantetheinase to the sample homogenate.
-
Incubate at an optimal temperature (e.g., 37°C) for a sufficient duration (e.g., overnight) to ensure complete hydrolysis of CoA and other bound forms.
-
-
Termination of Reaction: Stop the enzymatic reaction, typically by heat treatment (e.g., boiling) or by adding an acid to precipitate the enzymes.
-
Centrifugation and Filtration: Centrifuge the sample to pellet precipitates and cellular debris. Filter the supernatant through a suitable filter (e.g., 0.22 µm) to clarify the extract.
-
Internal Standard Spiking (for LC-MS/MS): For quantitative analysis using LC-MS/MS, add a known amount of an isotopically labeled internal standard to the clarified extract.
-
Final Dilution: Dilute the final extract as needed to fall within the linear range of the chosen analytical method. The sample is now ready for analysis.
Protocol 2: Indirect Competitive ELISA (ic-ELISA) for Pantothenic Acid
-
Coating: Coat microtiter plate wells with a pantothenic acid-antigen conjugate (e.g., PA-BSA). Incubate and then wash the wells.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites on the plate. Incubate and wash.
-
Competition: Add a mixture of the sample (or standard) and a specific anti-pantothenic acid primary antibody to the wells. During incubation, free pantothenic acid in the sample will compete with the coated antigen for binding to the antibody.
-
Secondary Antibody: After washing, add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate and wash.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.
-
Detection: Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of pantothenic acid in the sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates of pantoic acid to pantothenic acid
Welcome to the technical support center for the enzymatic conversion of pantoic acid to pantothenic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to low conversion rates of this compound to pantothenic acid, catalyzed by the enzyme pantothenate synthetase (PanC).
Q1: My reaction shows very low or no pantothenic acid production. What are the primary factors to check?
A1: Low conversion rates can stem from several factors. Systematically check the following:
-
Enzyme Activity: Ensure your pantothenate synthetase (PanC) is active. Verify its concentration and storage conditions. Repeated freeze-thaw cycles can denature the enzyme.
-
Reaction Components: Confirm the presence and correct concentrations of all substrates and cofactors: this compound, β-alanine, ATP, and magnesium ions (Mg²⁺).
-
Reaction Conditions: Verify that the pH and temperature of your reaction are optimal for the specific PanC enzyme you are using (see Table 1).
-
Substrate Quality: Use high-purity this compound and β-alanine. Impurities can act as inhibitors.
Q2: How do I know if my pantothenate synthetase is active?
A2: You can determine the activity of your PanC enzyme using a spectrophotometric coupled enzyme assay. This assay indirectly measures the production of AMP, a product of the PanC reaction, by coupling it to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the optimal pH and temperature for the pantothenate synthetase reaction?
A3: Optimal conditions vary depending on the source of the enzyme. For E. coli PanC, the optimal pH for the forward reaction (pantothenic acid synthesis) is around 9.0.[2] For many bacterial enzymes, a temperature of 37°C is a good starting point. However, it is crucial to empirically determine the optimal conditions for your specific enzyme.
Q4: I suspect my substrates are impure. What kind of contaminants could inhibit the reaction?
A4: Substrate impurities can significantly impact enzyme activity. Potential inhibitors include:
-
Analogs of this compound or β-alanine: Structural analogs can act as competitive inhibitors, binding to the active site without leading to product formation.
-
Heavy Metals: Metal ions other than the required Mg²⁺ can inhibit enzyme function. Ensure your reagents are free from heavy metal contamination.
-
Chelating Agents: Reagents like EDTA can chelate the essential Mg²⁺ ions, rendering the enzyme inactive.
Q5: My ATP and MgCl₂ solutions have been stored for a while. Could this be the issue?
A5: Yes, the stability of ATP and the availability of magnesium ions are critical.
-
ATP Stability: ATP is susceptible to hydrolysis, especially at non-neutral pH and higher temperatures. It is recommended to use freshly prepared ATP solutions or aliquots stored at -20°C or below. ATP solutions are stable in aqueous solutions between pH 6.8 and 7.4 in the absence of catalysts.
-
Magnesium Ions: Mg²⁺ is essential for PanC activity as it forms a complex with ATP, which is the actual substrate for the enzyme.[3][4] Ensure you are using a sufficient concentration of MgCl₂ (typically equimolar or in slight excess to ATP).
Q6: I'm using a coupled enzyme assay to measure activity, and the results are inconsistent. What could be wrong?
A6: Coupled enzyme assays are powerful but can be prone to artifacts.[5] Common issues include:
-
Rate-Limiting Coupling Enzymes: The activity of the coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase) must be in sufficient excess to ensure that the PanC reaction is the rate-limiting step.
-
Inhibitors in Coupling Enzyme Preparations: Commercial preparations of coupling enzymes can sometimes contain inhibitors of the primary enzyme.
-
Substrate Depletion: If the initial concentration of substrates for the coupling reactions (e.g., phosphoenolpyruvate and NADH) is too low, the reaction may stop prematurely.
Data Presentation
Table 1: Optimal Reaction Conditions for Pantothenate Synthetase (PanC)
| Parameter | Escherichia coli | Mycobacterium tuberculosis | Bacillus subtilis |
| Optimal pH | ~9.0 (for forward reaction) | Not explicitly stated, assays often run at pH 7.5-8.0 | Assays typically performed at neutral pH |
| Optimal Temperature | Assays commonly run at room temp. or 37°C | Assays commonly run at 37°C | Not explicitly stated, likely mesophilic range (e.g., 37°C) |
Table 2: Kinetic Parameters of Pantothenate Synthetase (PanC) from M. tuberculosis
| Substrate | K_M_ (µM) | k_cat_ (s⁻¹) |
| Pantoate | 130 | 3.4 |
| β-alanine | 800 | 3.4 |
| ATP | 2600 | 3.4 |
Experimental Protocols
Protocol 1: Pantothenate Synthetase Activity Assay (Coupled Spectrophotometric Method)
This protocol is adapted from methods used for characterizing M. tuberculosis PanC and relies on measuring the rate of NADH oxidation.
Principle: The production of AMP by PanC is coupled to the activity of myokinase, pyruvate kinase, and lactate dehydrogenase. The final step involves the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (20 mM)
-
KCl (100 mM)
-
ATP (10 mM)
-
Phosphoenolpyruvate (PEP) (5 mM)
-
NADH (0.2 mM)
-
This compound (10 mM)
-
β-alanine (20 mM)
-
Myokinase (10 units/mL)
-
Pyruvate kinase (10 units/mL)
-
Lactate dehydrogenase (10 units/mL)
-
Pantothenate Synthetase (PanC) enzyme solution
Procedure:
-
Prepare a reaction master mix containing Tris-HCl, MgCl₂, KCl, ATP, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase in a microcuvette.
-
Add this compound and β-alanine to the master mix.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the PanC enzyme solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Protocol 2: Quantification of Pantothenic Acid by HPLC
This protocol provides a general method for the analysis of pantothenic acid.
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate pantothenic acid from other reaction components. The concentration is determined by comparing the peak area to a standard curve.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A common mobile phase is a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile. A typical gradient might start with a low percentage of acetonitrile and increase over the run.
Procedure:
-
Sample Preparation: Stop the enzymatic reaction (e.g., by adding a strong acid like trichloroacetic acid to precipitate the enzyme). Centrifuge the sample to remove the precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
Standard Curve Preparation: Prepare a series of pantothenic acid standards of known concentrations in the same buffer as the samples.
-
HPLC Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Detection: Monitor the absorbance at a low UV wavelength, typically around 200-210 nm.
-
Quantification: Integrate the peak corresponding to pantothenic acid. Construct a standard curve by plotting the peak area versus the concentration of the standards. Determine the concentration of pantothenic acid in the samples from the standard curve.
Visualizations
Caption: Biosynthetic pathway of pantothenic acid from its precursors.
References
- 1. microbiologiarosario.org [microbiologiarosario.org]
- 2. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00238D [pubs.rsc.org]
- 3. biochemistry - Why is a magnesium ion essential for ATP activity in enzymic reactions? - Biology Stack Exchange [biology.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pantoic Acid Stability in Different Buffer Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the stability of compounds in solution is paramount for experimental accuracy and the development of robust formulations. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pantoic acid in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in buffer solutions?
A1: The stability of this compound is primarily influenced by pH, temperature, and the composition of the buffer. Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate the degradation of this compound. The choice of buffering agent can also play a role in its stability.
Q2: Which buffer systems are generally recommended for working with this compound?
A2: Phosphate, citrate, and TRIS buffers are commonly used in biochemical and pharmaceutical applications and are generally compatible with this compound. However, the optimal buffer depends on the specific pH and temperature requirements of the experiment. It is crucial to validate the stability of this compound in the chosen buffer system under the intended experimental conditions.
Q3: How does pH affect the stability of this compound?
A3: this compound, a precursor to pantothenic acid (Vitamin B5), is susceptible to degradation in both acidic and alkaline conditions. In highly acidic or alkaline environments, the ester and hydroxyl groups in the this compound molecule can be susceptible to hydrolysis, leading to the formation of degradation products.
Q4: What is the expected degradation pathway for this compound?
A4: this compound is a degradation product of pantothenic acid, formed through the hydrolysis of the amide bond that links it to β-alanine. Further degradation of this compound can occur, particularly under harsh conditions, potentially involving oxidation or further hydrolysis of its functional groups.
Data Presentation: Stability of this compound in Various Buffers
While specific quantitative stability data for this compound is not extensively available in publicly accessible literature, the following tables provide an illustrative summary based on the known stability of its parent compound, pantothenic acid, and general principles of organic acid stability. These tables are intended as a guideline, and it is strongly recommended to perform specific stability studies for your particular experimental conditions.
Table 1: Estimated Half-life (t½) of this compound in Phosphate Buffer (0.1 M)
| pH | Temperature (°C) | Estimated Half-life (t½) |
| 4 | 4 | > 48 hours |
| 4 | 25 | 24 - 48 hours |
| 4 | 40 | < 24 hours |
| 7 | 4 | > 72 hours |
| 7 | 25 | > 48 hours |
| 7 | 40 | 24 - 48 hours |
| 8 | 4 | > 48 hours |
| 8 | 25 | 24 - 48 hours |
| 8 | 40 | < 24 hours |
Table 2: Estimated Half-life (t½) of this compound in Citrate Buffer (0.1 M)
| pH | Temperature (°C) | Estimated Half-life (t½) |
| 4 | 4 | > 48 hours |
| 4 | 25 | 24 - 48 hours |
| 4 | 40 | < 24 hours |
| 5 | 4 | > 72 hours |
| 5 | 25 | > 48 hours |
| 5 | 40 | 24 - 48 hours |
| 6 | 4 | > 72 hours |
| 6 | 25 | > 48 hours |
| 6 | 40 | 24 - 48 hours |
Table 3: Estimated Half-life (t½) of this compound in TRIS Buffer (0.1 M)
| pH | Temperature (°C) | Estimated Half-life (t½) |
| 7 | 4 | > 72 hours |
| 7 | 25 | > 48 hours |
| 7 | 40 | 24 - 48 hours |
| 8 | 4 | > 72 hours |
| 8 | 25 | > 48 hours |
| 8 | 40 | 24 - 48 hours |
| 9 | 4 | > 48 hours |
| 9 | 25 | 24 - 48 hours |
| 9 | 40 | < 24 hours |
Experimental Protocols
A detailed methodology for assessing the stability of this compound is crucial for obtaining reliable and reproducible results.
Protocol: this compound Stability Assessment using HPLC-UV
-
Preparation of Buffer Solutions:
-
Prepare 0.1 M solutions of phosphate, citrate, and TRIS buffers at the desired pH values (e.g., pH 4, 7, and 8 for phosphate; pH 4, 5, and 6 for citrate; pH 7, 8, and 9 for TRIS).
-
Ensure all buffer components are of high purity and the water used is HPLC-grade.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., HPLC-grade water or a small amount of methanol followed by dilution with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Stability Study:
-
Spike a known volume of the this compound stock solution into each buffer solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare multiple aliquots for each condition to be tested.
-
-
Incubation:
-
Store the prepared samples at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Protect samples from light to prevent photodegradation.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each condition.
-
Analyze the samples by a validated stability-indicating HPLC-UV method. A common method involves a C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile.
-
Quantify the remaining concentration of this compound by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
-
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Possible Cause:
-
Inappropriate mobile phase pH.
-
Interaction of this compound with active sites on the column.
-
Column overload.
-
-
Troubleshooting Steps:
-
Adjust the mobile phase pH to ensure this compound is in a single ionic form.
-
Use a high-purity silica column or add a competing base to the mobile phase to block active silanol groups.
-
Reduce the injection volume or the concentration of the sample.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause:
-
Fluctuations in mobile phase composition or flow rate.
-
Temperature variations in the column.
-
Column degradation.
-
-
Troubleshooting Steps:
-
Ensure the HPLC pump is functioning correctly and the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Check the column's performance with a standard and replace it if necessary.
-
Issue 3: Rapid Degradation of this compound Observed
-
Possible Cause:
-
Incorrect pH of the buffer solution.
-
Contamination of the buffer with metals or microbes.
-
Exposure to high temperatures or light.
-
-
Troubleshooting Steps:
-
Verify the pH of the buffer solution before and during the experiment.
-
Use high-purity reagents and sterile techniques for buffer preparation.
-
Ensure samples are stored under the specified conditions and protected from light.
-
Visualizations
Technical Support Center: Optimization of Enzyme Concentration in Pantoic Acid Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme concentrations for accurate and reliable pantoic acid assays.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of enzyme concentration in this compound assays.
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | 1. Enzyme concentration is too high, leading to non-specific substrate turnover or product formation. | - Perform an enzyme titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. - Reduce the enzyme concentration in subsequent experiments. |
| 2. Contaminating enzyme activities in the enzyme preparation. | - Use a highly purified enzyme preparation. - Include appropriate controls, such as a reaction mix without the specific substrate for this compound, to assess background from contaminating activities. | |
| 3. Spontaneous degradation of substrate or product. | - Run a no-enzyme control to measure the rate of non-enzymatic reaction. - If significant, consider alternative buffer conditions or substrate batches. | |
| Low Signal or No Activity | 1. Enzyme concentration is too low. | - Increase the enzyme concentration systematically. - Ensure the enzyme is active by testing it with a known positive control substrate. |
| 2. Inactive enzyme due to improper storage or handling. | - Aliquot enzyme stocks to avoid multiple freeze-thaw cycles. - Store enzymes at the recommended temperature and in appropriate buffers. | |
| 3. Sub-optimal assay conditions (pH, temperature, co-factors). | - Verify that the assay buffer pH and temperature are optimal for the specific enzyme. - Ensure all necessary co-factors (e.g., Mg²⁺, ATP) are present at their optimal concentrations. | |
| Non-Linear Reaction Rate | 1. Enzyme concentration is too high, leading to rapid substrate depletion. | - Reduce the enzyme concentration to ensure the reaction rate remains linear for the desired duration of the assay.[1] - Monitor the reaction progress over time to determine the linear range. |
| 2. Substrate concentration is too low (becomes rate-limiting). | - Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme to maintain zero-order kinetics with respect to the substrate. | |
| 3. Product inhibition. | - Measure initial reaction rates where the product concentration is minimal. - If product inhibition is a known issue for the enzyme, consider a coupled-enzyme assay to remove the product as it is formed. | |
| High Variability Between Replicates | 1. Inaccurate pipetting of the enzyme. | - Use calibrated pipettes and ensure proper mixing of the reaction components. - Prepare a master mix containing the enzyme to add to all wells, reducing pipetting errors. |
| 2. Enzyme instability during the assay. | - Perform the assay on ice if the enzyme is known to be unstable at room temperature. - Check for the presence of proteases in the sample or enzyme preparation. | |
| 3. Inconsistent incubation times. | - Use a multi-channel pipette or automated liquid handler to start and stop reactions at precise time points. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing the enzyme concentration for a this compound assay?
A1: The first step is to perform an enzyme titration. This involves setting up a series of reactions with varying concentrations of the enzyme while keeping the concentrations of this compound and all other substrates and co-factors constant and in excess. The goal is to identify an enzyme concentration that results in a linear reaction rate over a practical time period and provides a robust signal well above the background.[1]
Q2: How do I determine the linear range of my enzymatic reaction?
A2: To determine the linear range, you should perform a time-course experiment. Using a fixed, potentially optimal enzyme concentration, measure the product formation or substrate depletion at several time points. Plot the signal versus time. The linear range is the period during which the rate of the reaction is constant. For subsequent kinetic assays, ensure your measurements are taken within this linear range.
Q3: Why is it important to use a substrate concentration above the Kₘ?
A3: In enzyme kinetics, the Michaelis constant (Kₘ) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[2] To ensure that the reaction rate is directly proportional to the enzyme concentration (a key assumption in many enzyme assays), the substrate concentration should be saturating, typically 5-10 times the Kₘ.[2] This minimizes the impact of substrate depletion on the reaction rate during the measurement period.
Q4: What are the typical enzymes used in this compound assays and their kinetic constants?
A4: Two key enzymes involved in this compound metabolism that can be utilized in assays are Pantothenate Synthetase and Pantoate Kinase. Their kinetic parameters can vary depending on the organism from which they are derived.
| Enzyme | Organism | Substrate | Kₘ (mM) | Reference |
| Pantothenate Synthetase | Mycobacterium tuberculosis | D-pantoate | 0.13 | [3] |
| Pantoate Kinase | Thermococcus kodakarensis | D-pantoate | - (Substrate inhibition observed) | |
| Pantothenate Kinase 3 (PanK3) | Human | Pantothenate | 0.014 |
Note: The Kₘ for pantoate with Pantoate Kinase from T. kodakarensis was not a simple Michaelis-Menten relationship due to substrate inhibition at higher concentrations.
Q5: How can a coupled enzyme assay help in optimizing my this compound assay?
A5: A coupled enzyme assay can be very useful, especially if the primary reaction is difficult to monitor directly or if product inhibition is an issue. In a coupled assay, the product of the first reaction (catalyzed by the enzyme of interest acting on this compound) is the substrate for a second, "coupling" enzyme. This second reaction produces a readily detectable signal (e.g., a change in absorbance or fluorescence). By continuously removing the product of the first reaction, product inhibition is minimized, which can help in achieving a more linear and stable reaction rate.
Experimental Protocols
Protocol 1: Enzyme Titration to Determine Optimal Enzyme Concentration
This protocol describes a general method to determine the optimal enzyme concentration for a this compound assay using a spectrophotometric or fluorometric readout.
-
Prepare Reagents:
-
Assay Buffer: Optimal pH and ionic strength for the enzyme.
-
This compound Stock Solution: A concentrated stock in assay buffer.
-
Co-substrate(s) Stock Solution (e.g., ATP, β-alanine): At a concentration well above their Kₘ.
-
Enzyme Stock Solution: A concentrated stock of purified enzyme.
-
Detection Reagents: As required for the specific assay format (e.g., for a coupled assay).
-
-
Set up the Reaction Plate:
-
Prepare a master mix containing the assay buffer, this compound (at a final concentration of 5-10 times its Kₘ), and any co-substrates and detection reagents.
-
Aliquot the master mix into the wells of a microplate.
-
Prepare a serial dilution of the enzyme stock solution in assay buffer.
-
-
Initiate and Monitor the Reaction:
-
Add the different enzyme dilutions to the wells to start the reaction. Include a "no-enzyme" control for background measurement.
-
Immediately place the plate in a plate reader set to the appropriate wavelength and temperature.
-
Monitor the change in signal (e.g., absorbance or fluorescence) over a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every minute).
-
-
Analyze the Data:
-
For each enzyme concentration, plot the signal versus time to generate a progress curve.
-
Determine the initial velocity (the slope of the linear portion of the curve) for each enzyme concentration.
-
Plot the initial velocity against the enzyme concentration.
-
The optimal enzyme concentration is the one that falls within the linear range of this plot and provides a robust signal with low background.
-
Visualizations
Diagram 1: Workflow for Enzyme Concentration Optimization
Caption: A logical workflow for determining the optimal enzyme concentration for a this compound assay.
Diagram 2: Troubleshooting Logic for High Background Signal
Caption: A decision-making diagram for troubleshooting high background signals in enzymatic assays.
References
Fed-batch fermentation strategies to increase pantoic acid conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing pantoic acid conversion through fed-batch fermentation.
Troubleshooting Guide
Problem 1: Low this compound Titer and Productivity
Possible Cause: Suboptimal concentrations of key nutrients in the fermentation medium.
Suggested Solution:
Optimize the concentrations of glucose, β-alanine, and ammonium sulfate ((NH₄)₂SO₄), as these have been identified as the most significant factors affecting D-pantothenic acid (D-PA) biosynthesis.[1][2] A statistical approach, such as a Box-Behnken design (BBD), can be employed to determine the optimal concentrations.[1][2]
Experimental Data on Medium Optimization:
| Parameter | Initial Concentration | Optimized Concentration | Resulting D-PA Titer (Shake Flask) | Reference |
| Glucose | - | 56.0 g/L | 6.73 g/L (from 3.2 g/L) | [1] |
| β-alanine | - | 2.25 g/L | 6.73 g/L (from 3.2 g/L) | |
| (NH₄)₂SO₄ | - | 11.8 g/L | 6.73 g/L (from 3.2 g/L) |
Problem 2: High Acetate Accumulation, Inhibiting Cell Growth and Product Formation
Possible Cause: High glucose concentration leading to overflow metabolism.
Suggested Solution:
Implement a controlled glucose feeding strategy to maintain a low glucose concentration in the fermenter. An isoleucine feeding strategy can also significantly reduce acetate accumulation.
Experimental Data on Acetate Reduction:
| Fermentation Strategy | Acetate Accumulation | D-PA Titer | Reference |
| Batch Culture | 29.79 g/L | - | |
| Fed-batch with Isoleucine Feeding | 8.55 g/L | 31.6 g/L |
Problem 3: Decreased Cell Viability and this compound Production in Auxotrophic Strains
Possible Cause: Depletion of essential amino acids required for growth.
Suggested Solution:
For auxotrophic strains, such as those requiring isoleucine, it is crucial to implement a feeding strategy for the specific amino acid during the fed-batch process to maintain cell growth and target product accumulation. An isoleucine feeding embedded multistage glucose supply strategy has been shown to be effective.
Data on Isoleucine Feeding Strategies:
| Feeding Strategy | D-PA Titer | Notes | Reference |
| Glucose Control (5 g/L) | 24.3 g/L | 4.09 times higher than batch culture | |
| Isoleucine Feeding | Promoted D-PA production significantly | Decreased acetate accumulation | |
| Isoleucine Feeding with Multistage Glucose Supply | 39.1 g/L | Highest reported for engineered E. coli at the time |
Frequently Asked Questions (FAQs)
Q1: What is the primary bottleneck in the biosynthesis of this compound?
A1: The biosynthesis of this compound is a multi-step enzymatic process. One of the rate-limiting steps in the overall conversion to Coenzyme A (CoA) is the phosphorylation of pantothenate, catalyzed by pantothenate kinase (PanK). This enzyme is often subject to feedback inhibition by CoA and its thioesters.
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthesis of pantothenate, which contains the this compound moiety, requires two main precursors: β-alanine and pantoate. β-alanine is formed from aspartate, while pantoate synthesis begins with α-ketoisovalerate.
Q3: How can I monitor the concentration of this compound and other metabolites during fermentation?
A3: High-performance liquid chromatography (HPLC) is a common method for quantifying D-pantothenic acid. Glucose concentration can be measured using a DNS assay, and acetate can also be quantified via HPLC. For more precise quantification, a stable isotope dilution assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.
Q4: What are typical yields and productivities I can expect with an optimized fed-batch process?
A4: With an optimized fed-batch strategy, significant improvements over batch cultures can be achieved. For example, an isoleucine feeding strategy in a 5 L fermenter resulted in a D-PA titer of 31.6 g/L and a productivity of 13.2 g/L·d, which were 4.66 and 2.65 times higher than in a batch culture, respectively. Another study achieved a D-PA titer of 39.1 g/L. More recently, a growth-decoupled strategy in E. coli has achieved up to 97.20 g/L of D-PA in a 5-liter fed-batch fermentation.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with Isoleucine Feeding for D-Pantothenic Acid Production
This protocol is based on the work described by Xu et al. (2021).
1. Seed Culture Preparation:
- Inoculate a single colony of the recombinant E. coli W3110 strain into 10 mL of LB medium containing the appropriate antibiotic (e.g., 75 mg/L Kanamycin).
- Incubate at 37°C and 180 rpm for 12 hours to obtain the first-degree seed.
- Inoculate 1 mL of the first-degree seed into 100 mL of LB medium in a 500 mL flask.
- Incubate at 37°C and 150 rpm for 10 hours to obtain the second-degree seed.
2. Fed-Batch Fermentation:
- Inoculate the second-degree seed culture into 2 L of fermentation medium in a 5 L bioreactor.
- Fermentation Medium Composition (Optimized): Glucose 56.0 g/L, β-alanine 2.25 g/L, and (NH₄)₂SO₄ 11.8 g/L, supplemented with other necessary salts and trace elements.
- Maintain the pH at 6.8 using sterile aqueous ammonia (45%).
- Maintain the fermentation temperature at 30°C.
- Implement a flow feeding method to maintain a low concentration of glucose in the medium.
- Add isoleucine (40 g/L) to the fermenter after 14-15 hours of cultivation.
- Add IPTG (0.2 mM) to induce gene expression.
3. Analytical Methods:
- Take 10 mL samples of the fermentation broth periodically.
- Centrifuge at 12,000 rpm for 1 minute to separate the supernatant.
- Analyze the supernatant for D-PA, acetic acid, and residual glucose concentrations using HPLC and a DNS assay, respectively.
- Determine the dry cell weight (DCW) by measuring the optical density at 600 nm (OD₆₀₀) and using a predetermined calibration equation.
Visualizations
Caption: Biosynthesis pathway of D-Pantothenate from precursors.
Caption: Experimental workflow for fed-batch fermentation.
References
- 1. Overproduction of D-pantothenic acid via fermentation conditions optimization and isoleucine feeding from recombinant Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overproduction of D-pantothenic acid via fermentation conditions optimization and isoleucine feeding from recombinant Escherichia coli W3110 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pantoic Acid and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pantoic acid and its synthetic analogs, focusing on their biological activity, mechanisms of action, and therapeutic potential. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of novel therapeutic agents.
This compound is a key chiral intermediate in the biosynthesis of pantothenic acid (Vitamin B5), which is the precursor to the essential cofactor Coenzyme A (CoA). The universal nature of the CoA biosynthetic pathway has made it an attractive target for the development of antimicrobial and antimalarial drugs. This has led to the synthesis of numerous this compound and pantothenic acid analogs designed to inhibit this pathway. This guide offers a comparative analysis of the performance of these synthetic analogs against various pathogens and their impact on key enzymes within the CoA biosynthesis pathway.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the biological activity of various synthetic analogs of this compound, primarily focusing on pantothenamides, in comparison to the natural substrate. The data is presented as Minimum Inhibitory Concentrations (MICs) against various bacteria and 50% inhibitory concentrations (IC50) against Plasmodium falciparum and pantothenate kinases.
Table 1: Comparative Antibacterial Activity (MIC) of this compound Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| N5-Pan | Staphylococcus aureus | 4 | [1][2] |
| Staphylococcus epidermidis | 2 | [1][2] | |
| Streptococcus pneumoniae | 4 | [1] | |
| Streptococcus pyogenes | 4 | ||
| N7-Pan | Staphylococcus aureus | 2 | |
| Staphylococcus epidermidis | 1 | ||
| Streptococcus pneumoniae | 2 | ||
| Streptococcus pyogenes | 2 | ||
| RR6 (Pantetheinase Inhibitor) + N5-Pan | Escherichia coli | 64 (in presence of serum) | |
| RR6 (Pantetheinase Inhibitor) + N7-Pan | Staphylococcus aureus | 16 (in presence of serum) |
Table 2: Comparative Antiplasmodial Activity (IC50) of this compound Analogs
| Compound/Analog | Target Organism | IC50 (nM) | Conditions | Reference |
| N-PE-PanAm | Plasmodium falciparum | 20 | Pantetheinase-free medium | |
| α-Me-N-PE-PanAm | Plasmodium falciparum (3D7) | 29 | Aged medium (pantetheinase inactivated) | |
| Plasmodium falciparum (3D7) | 52 | - | ||
| MMV693183 (iPanAm) | Plasmodium falciparum | 3.9 | - | |
| Compound 12 | Plasmodium falciparum | 22,000 | Aged human serum-complete RPMI | |
| Pantothenol | Plasmodium falciparum | >200,000 | - |
Table 3: Comparative Inhibitory Activity (IC50) against Pantothenate Kinases (PanK)
| Compound/Analog | Target Enzyme | IC50 (nM) | Reference |
| Pantothenate Kinase Inhibitor (PANKi) | PanK1β | 70 | |
| PanK2 | 92 | ||
| PanK3 | 25 | ||
| Fusidic acid | PanK3 | <10,000 | |
| Rosiglitazone | PanK3 | <10,000 | |
| Pioglitazone | PanK3 | <10,000 | |
| Glipizide | PanK3 | <10,000 | |
| Glyburide | PanK3 | <10,000 |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for most this compound and pantothenic acid analogs is the disruption of the Coenzyme A (CoA) biosynthetic pathway. These analogs act as antimetabolites, competing with the natural substrate, pantothenic acid, for the active site of pantothenate kinase (PanK), the first and rate-limiting enzyme in the pathway. Some analogs, like the pantothenamides, are metabolized by the downstream enzymes of the CoA pathway to form CoA analogs. These fraudulent coenzymes can then inhibit other essential metabolic pathways that rely on CoA, such as fatty acid synthesis.
Caption: Mechanism of action of this compound analogs.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental methodologies cited in the comparison of this compound and its synthetic analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds against various bacterial strains is determined using the broth microdilution method.
-
Bacterial Strain Preparation: Bacterial strains (e.g., S. aureus, S. pneumoniae) are grown overnight in an appropriate medium (e.g., Tryptone Soy Broth).
-
Inoculum Preparation: The overnight culture is diluted in fresh medium to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium. A range of concentrations is prepared to determine the lowest concentration that inhibits growth.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only medium (negative control) and medium with bacteria (positive control) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
The 50% inhibitory concentration (IC50) against P. falciparum is determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II and hypoxanthine.
-
Drug Plate Preparation: The test compounds are serially diluted in culture medium in a 96-well plate.
-
Inoculation: Asynchronous parasite cultures (primarily ring-stage) are added to the wells to a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained by adding a lysis buffer containing SYBR Green I.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
IC50 Calculation: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a sigmoidal dose-response curve-fitting model.
Pantothenate Kinase (PanK) Inhibition Assay
The inhibitory activity of compounds against PanK is determined using a radioactive assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), ATP, MgCl2, and the substrate, [14C]-pantothenic acid.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of the purified PanK enzyme.
-
Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by spotting the mixture onto DEAE-cellulose filter paper discs.
-
Washing: The filter discs are washed to remove unreacted [14C]-pantothenic acid.
-
Radioactivity Measurement: The amount of radioactive product (4'-phosphopantothenate) retained on the filter discs is quantified using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
Synthesis of N-Alkylpantothenamides
A general procedure for the synthesis of N-alkylpantothenamides involves the coupling of D-pantolactone with a primary amine.
Caption: General workflow for the synthesis of N-alkylpantothenamides.
-
Reaction Setup: D-pantolactone and an excess of the desired primary amine are dissolved in a suitable solvent, such as methanol, in a sealed reaction vessel.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 70-80°C) and stirred for several hours to days until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Solvent Removal: The solvent and excess amine are removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: The structure and purity of the final N-alkylpantothenamide are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Conclusion
The comparative analysis of this compound and its synthetic analogs reveals a promising landscape for the development of novel therapeutics, particularly in the antimicrobial and antimalarial fields. Pantothenamides have demonstrated potent activity against a range of pathogens by effectively targeting the essential Coenzyme A biosynthetic pathway. The provided data and experimental protocols offer a valuable resource for researchers to build upon, enabling the design and evaluation of next-generation analogs with improved efficacy, selectivity, and pharmacokinetic properties. Future research should focus on expanding the library of synthetic analogs, conducting comprehensive in vivo studies, and further elucidating the precise molecular interactions with their target enzymes to overcome challenges such as enzymatic degradation and drug resistance.
References
Pantoic Acid Analogs Demonstrate Potent Inhibition of Pantothenate Kinase, Offering Novel Avenues for Drug Development
Researchers have successfully validated the inhibitory effects of a range of pantoic acid analogs and other small molecules on pantothenate kinase (PanK), a critical enzyme in the biosynthesis of Coenzyme A (CoA). These findings, supported by robust experimental data, highlight promising candidates for the development of novel antimicrobial and therapeutic agents.
Pantothenate kinase is the first and rate-limiting enzyme in the universal CoA biosynthetic pathway, making it an attractive target for drug discovery.[1] Inhibition of PanK disrupts essential metabolic processes that rely on CoA, such as the citric acid cycle and fatty acid metabolism.[1] A variety of this compound analogs and other chemical scaffolds have been synthesized and evaluated for their ability to inhibit PanK from different organisms, including the malaria parasite Plasmodium falciparum, the bacterium Staphylococcus aureus, and human isoforms.
Comparative Inhibitory Activity of this compound Analogs and Other Small Molecules
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). A lower value indicates a more potent inhibitor. The data presented below summarizes the inhibitory activities of several promising compounds against various PanK enzymes.
| Compound Class | Specific Compound | Target Organism/Enzyme | IC50 (μM) | Ki (nM) | Citation(s) |
| Pantothenic Acid Analogs | Compound 1 | P. falciparum PanK | - | 370 | [2] |
| Compound 3 | P. falciparum PanK | - | 510 | [2] | |
| Compound 6 | P. falciparum PanK | - | 420 | [2] | |
| Compound 9 | P. falciparum (proliferation) | 15 | - | ||
| N-substituted Pantothenamides | Compound 1b | S. aureus CoaA | low μM range | - | |
| Compound 1c | S. aureus CoaA | low μM range | - | ||
| Compound 1d | S. aureus CoaA | low μM range | - | ||
| Pantazines | PZ-2891 | Human PANK1β | 0.0402 | - | |
| PZ-2891 | Human PANK2 | 0.0007 | - | ||
| PZ-2891 | Human PANK3 | 0.0013 | - | ||
| PZ-2891 | Mouse PanK1β | 0.0487 | - | ||
| PZ-2891 | Mouse PanK2 | 0.0010 | - | ||
| PZ-2891 | Mouse PanK3 | 0.0019 | - | ||
| Thiazolidinediones | Rosiglitazone | Human PANK3 | <10 | - | |
| Pioglitazone | Human PANK3 | <10 | - | ||
| Sulfonylureas | Glipizide | Human PANK3 | <10 | - | |
| Glyburide | Human PANK3 | <10 | - | ||
| Steroid-like | Fusidic Acid | Human PANK3 | <10 | - |
Coenzyme A Biosynthetic Pathway and PanK Inhibition
Pantothenate kinase catalyzes the ATP-dependent phosphorylation of pantothenate (Vitamin B5) to form 4'-phosphopantothenate. This is the initial step in a five-step pathway leading to the synthesis of CoA. The pathway is subject to feedback inhibition by CoA and its thioesters, which compete with ATP for binding to the enzyme. The diagram below illustrates the central role of PanK in this pathway.
Experimental Protocols
The validation of these inhibitors relies on precise and reproducible experimental methodologies. Below are outlines of the key assays used to determine the inhibitory effects of the this compound analogs.
Pantothenate Kinase Activity Assay (Radiochemical Method)
This assay measures the phosphorylation of radiolabeled pantothenate by PanK.
-
Reaction Mixture Preparation: A typical reaction mixture contains 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2.5 mM ATP, and 45 μM D-[1-¹⁴C]pantothenate. The test compound (inhibitor) is added at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of a purified PanK enzyme (e.g., 5 nM of human PANK3).
-
Incubation: The reaction mixture is incubated at 37°C for a set period, typically 10 minutes, during which the enzyme is active.
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as 10% (v/v) acetic acid.
-
Separation and Quantification: The phosphorylated product, [¹⁴C]4'-phosphopantothenate, is separated from the unreacted [¹⁴C]pantothenate using methods like precipitation with a Somogyi reagent (a mixture of ZnSO4 and Ba(OH)2) or binding to DE-81 filters.
-
Data Analysis: The amount of radioactivity in the product is measured using a scintillation counter. The IC50 values are then calculated by fitting the inhibition data to a suitable model, such as a one-site binding model or the Morrison equation for tight-binding inhibitors.
Experimental Workflow for PanK Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of compounds against pantothenate kinase.
Conclusion and Future Directions
The presented data clearly demonstrates that this compound analogs and other small molecules are effective inhibitors of pantothenate kinase. The nanomolar potency of compounds like PZ-2891 against human PanK isoforms is particularly noteworthy. The competitive nature of inhibition for several of the pantothenic acid analogs suggests that they bind to the active site of the enzyme. These findings provide a solid foundation for the structure-based design of even more potent and selective inhibitors. Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them towards clinical development as novel therapeutics.
References
A Researcher's Guide to Cross-Reactivity of Anti-Pantoic Acid Monoclonal Antibodies
For researchers, scientists, and drug development professionals, understanding the specificity of monoclonal antibodies is paramount. This guide provides a comparative framework for evaluating the cross-reactivity of anti-pantoic acid monoclonal antibodies with structurally similar molecules. While specific cross-reactivity data for anti-pantoic acid antibodies is not widely published, this guide utilizes analogous data from studies on other small molecules to illustrate the principles and methodologies involved.
The binding of a monoclonal antibody to an antigen other than the one it was raised against is known as cross-reactivity. This phenomenon can have significant implications in various applications, from immunoassays to therapeutic drug development. For instance, in a diagnostic ELISA, cross-reactivity can lead to false-positive results, while in targeted therapies, it could result in off-target effects. Therefore, thorough cross-reactivity studies are a critical component of monoclonal antibody characterization.
Comparative Analysis of Monoclonal Antibody Cross-Reactivity
To provide a clear comparison, this section presents data from a study on a monoclonal antibody developed against the sulfonamide antibiotic, sulfamethazine. This serves as a representative example of how cross-reactivity is assessed and reported for antibodies targeting small molecules. The principles demonstrated here are directly applicable to the evaluation of anti-pantoic acid monoclonal antibodies.
Table 1: Cross-Reactivity of an Anti-Sulfamethazine Monoclonal Antibody with Other Sulfonamides [1]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Sulfamethazine | (Reference) | 0.4 | 100 |
| Sulfamerazine | Structurally similar | 7.6 | 5.27 |
| Sulfadimethoxine | Structurally similar | 35.7 | 1.12 |
| Other Sulfonamides | Various | >400 | ≤0.1 |
IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding. Cross-reactivity is calculated as: (IC50 of Sulfamethazine / IC50 of competing compound) x 100.
The data clearly indicates that the monoclonal antibody exhibits high specificity for sulfamethazine, with significantly lower cross-reactivity for even closely related sulfonamides like sulfamerazine and sulfadimethoxine. For other tested sulfonamides, the cross-reactivity was negligible.
Key Experimental Protocols
The determination of monoclonal antibody cross-reactivity typically involves immunoassays that measure the competitive binding of the antibody to its target antigen in the presence of potentially cross-reactive compounds. The two most common and powerful techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a widely used method for quantifying the concentration of an antigen in a sample. In the context of cross-reactivity studies, it is used to determine the concentration of a competing compound that is required to inhibit the binding of the antibody to its target antigen by 50% (IC50).
Principle: The assay involves a competition between the target antigen (pantoic acid in this case) coated on a microplate and the free this compound or its analogs in a sample for a limited amount of specific monoclonal antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal. The signal intensity is inversely proportional to the concentration of the free antigen in the sample.
Methodology:
-
Coating: Microtiter plate wells are coated with a this compound-protein conjugate.
-
Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the anti-pantoic acid monoclonal antibody is pre-incubated with varying concentrations of this compound (for the standard curve) or the potential cross-reacting compounds.
-
Incubation: The antibody-antigen mixtures are added to the coated wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
Measurement: The absorbance is read using a microplate reader, and the IC50 values and percentage cross-reactivity are calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative information on the kinetics (association and dissociation rates) and affinity of antibody-antigen binding.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (e.g., this compound or its analogs) in solution binds to a ligand (the anti-pantoic acid monoclonal antibody) immobilized on the chip.
Methodology:
-
Immobilization: The anti-pantoic acid monoclonal antibody is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: Solutions containing different concentrations of this compound or its analogs are flowed over the sensor chip surface.
-
Data Acquisition: The binding events are monitored in real-time, generating sensorgrams that show the association and dissociation phases of the interaction.
-
Kinetic Analysis: The sensorgram data is fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. Cross-reactivity is assessed by comparing the binding affinities of the antibody for different analogs.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams are provided in the DOT language for Graphviz.
References
Comparing chemical versus biosynthetic routes for pantoic acid
A Comprehensive Guide to the Synthesis of Pantoic Acid: Chemical Versus Biosynthetic Routes
For researchers, scientists, and drug development professionals, the selection of a synthetic route for key intermediates like this compound is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the traditional chemical synthesis and the emerging biosynthetic routes for producing this compound, the chiral precursor to vitamin B5 (pantothenic acid). We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Introduction to this compound Synthesis
This compound, specifically the D-enantiomer, is an essential building block in the synthesis of pantothenic acid and its derivatives, which are vital in various metabolic pathways. The production of enantiomerically pure D-pantoic acid is paramount, and two primary strategies have been developed: classical chemical synthesis involving resolution of a racemic mixture and microbial biosynthesis, which can directly produce the desired stereoisomer.
Comparison of Chemical and Biosynthetic Routes
The choice between chemical and biosynthetic routes for this compound production involves a trade-off between established, high-throughput chemical methods and more sustainable, highly selective biological processes.
Chemical Synthesis of this compound
The conventional chemical approach involves a multi-step process commencing with the condensation of isobutyraldehyde and formaldehyde to produce racemic pantolactone.[1] This racemic mixture must then be resolved to isolate the desired D-(-)-pantolactone, which can be subsequently hydrolyzed to D-pantoic acid. While this method is well-established and can be performed at a large scale, it relies on harsh reagents and requires a challenging and often inefficient resolution step. The theoretical maximum yield of the resolution is 50% for the desired enantiomer without a racemization and recycling process for the unwanted L-enantiomer.[2]
Biosynthetic Production of this compound
Biosynthetic routes leverage the metabolic pathways of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to produce D-pantoic acid directly from simple carbon sources like glucose.[3][4] This approach offers high stereoselectivity, eliminating the need for chiral resolution. Through metabolic engineering, strains can be optimized to achieve high titers and yields, making biosynthesis an increasingly attractive and environmentally friendly alternative to chemical synthesis.[5]
Quantitative Data Presentation
The following tables summarize the key quantitative metrics for both chemical and biosynthetic routes for this compound production.
Table 1: Comparison of Chemical and Biosynthetic Routes for this compound Production
| Parameter | Chemical Synthesis | Biosynthetic Production | References |
| Starting Materials | Isobutyraldehyde, Formaldehyde, Cyanide | Glucose, Mineral Salts | |
| Key Intermediates | Racemic Pantolactone | α-Ketoisovalerate, Ketopantoate | |
| Stereoselectivity | Non-selective (produces racemate) | Highly selective for D-enantiomer | |
| Yield (Overall) | Variable (dependent on resolution efficiency) | Up to 0.36 g/g glucose | |
| Product Titer | Not directly comparable (batch process) | Up to 68.3 g/L (D-pantothenic acid) | |
| Productivity | Not directly comparable | Up to 0.794 g/L/h (D-pantothenic acid) | |
| Environmental Impact | Use of toxic reagents (e.g., cyanide) | Generally lower, uses renewable resources | |
| Key Challenges | Racemic resolution, waste disposal | Strain stability, downstream processing |
Table 2: Reported Titers and Yields for Biosynthetic D-Pantothenic Acid Production
| Microorganism | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Escherichia coli | 68.3 | 0.36 | 0.794 | |
| Escherichia coli | 62.82 | 0.23 | 0.60 | |
| Escherichia coli | 39.1 | - | - | |
| Escherichia coli | 31.6 | - | 0.55 | |
| Escherichia coli | 28.45 | - | - | |
| Corynebacterium glutamicum | 18.62 | - | - | |
| Corynebacterium glutamicum | 1.0 | - | - |
Experimental Protocols
Chemical Synthesis and Resolution of D-Pantolactone
This protocol describes the synthesis of racemic pantolactone followed by enzymatic resolution to obtain D-pantoic acid.
Step 1: Synthesis of Racemic (DL)-Pantolactone
-
Continuously introduce isobutyraldehyde, formalin, and a sodium cyanide solution into a circulation reactor at a controlled rate.
-
Continuously circulate the mixture while cooling to manage the exothermic reaction.
-
Pass a portion of the reaction product into an after-treatment reactor to complete the formation of formisobutyraldolcyanohydrin.
-
Transfer the cyanohydrin to a second reactor and add a non-oxidizing strong acid (e.g., HCl) at elevated temperature and pressure to hydrolyze the cyanohydrin to α,γ-dihydroxy-β,β-dimethylbutyric acid.
-
Maintain the elevated temperature and pressure to facilitate the lactonization to DL-α-hydroxy-β,β-dimethyl-γ-butyrolactone (DL-pantolactone).
-
Recover the DL-pantolactone from the acidic solution by extraction with an organic solvent (e.g., methylene chloride) followed by vacuum distillation. A yield of approximately 62.3% relative to the initial isobutyraldehyde can be achieved.
Step 2: Enzymatic Resolution of DL-Pantolactone
-
Prepare a stirred tank reactor containing a substrate solution of 280 g/L DL-pantolactone.
-
Add immobilized whole cells of a microorganism expressing a D-lactonase (e.g., Pichia pastoris harboring a recombinant D-lactonase) and CaCl₂.
-
Maintain the reaction at 28 °C and control the pH at 7.0 with the addition of 15 M NH₄OH.
-
Monitor the reaction for 11-12 hours until the hydrolysis conversion of the D-enantiomer is greater than 40%.
-
Filter the mixture to separate the immobilized cells for reuse.
-
To the filtrate containing D-pantoic acid and unreacted L-pantolactone, add concentrated sulfuric acid and stir at 95 °C for 1 hour to lactonize the D-pantoic acid back to D-pantolactone.
-
Extract the D-pantolactone with ethyl acetate followed by vacuum distillation to obtain the purified product with a yield of approximately 42%.
Biosynthetic Production of D-Pantoic Acid via Fermentation
This protocol outlines a fed-batch fermentation process using a metabolically engineered E. coli strain for the production of D-pantothenic acid, from which D-pantoic acid can be obtained.
Step 1: Strain and Media Preparation
-
Use a metabolically engineered E. coli strain optimized for D-pantothenic acid production.
-
Prepare a seed culture medium (e.g., LB medium) and a fermentation medium. The fermentation medium should contain glucose, a nitrogen source (e.g., (NH₄)₂SO₄), yeast extract, and essential mineral salts.
-
Prepare a feeding solution containing concentrated glucose and potentially a precursor like β-alanine and an auxotrophic supplement like isoleucine, depending on the strain's requirements.
Step 2: Fed-Batch Fermentation
-
Inoculate the seed culture medium with the engineered E. coli strain and incubate until it reaches the exponential growth phase.
-
Transfer the seed culture to a 5 L bioreactor containing the initial fermentation medium.
-
Maintain the fermentation at 30 °C and control the pH at 6.8 using aqueous ammonia.
-
Employ a dissolved oxygen (DO)-feedback feeding strategy to maintain the DO level and control the glucose concentration in the fermenter.
-
When required by the specific strain and process, introduce the feeding solution containing isoleucine.
-
Continue the fed-batch fermentation for a predetermined duration, typically until the maximum product titer is achieved (e.g., up to 96 hours).
Step 3: Downstream Processing and Purification
-
Harvest the fermentation broth and separate the biomass from the supernatant by centrifugation or microfiltration.
-
The supernatant containing the extracellular D-pantoic acid can be purified using techniques such as ion-exchange chromatography.
-
Apply the supernatant to a suitable anion exchange resin.
-
Wash the resin to remove impurities.
-
Elute the bound D-pantoic acid using an appropriate buffer or salt gradient.
-
The eluted fractions containing pure D-pantoic acid can be concentrated and crystallized to obtain the final product.
Mandatory Visualizations
Chemical Synthesis and Resolution Workflow
Caption: Workflow for the chemical synthesis of racemic pantolactone and subsequent enzymatic resolution to obtain D-pantolactone.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway for the production of D-pantoic acid from glucose in microorganisms.
Biosynthetic Production and Purification Workflow
Caption: General workflow for the biosynthetic production and purification of D-pantoic acid from a fermentation process.
Conclusion
Both chemical and biosynthetic routes offer viable paths to this compound, each with distinct advantages and disadvantages. The chemical synthesis is a mature technology capable of high throughput, but it is hampered by the need for resolving a racemic mixture and the use of hazardous materials. In contrast, the biosynthetic route provides a direct, stereoselective, and more sustainable method for producing D-pantoic acid. With ongoing advancements in metabolic engineering and fermentation technology, the biosynthetic approach is poised to become an increasingly competitive and preferred method for the industrial production of this valuable chiral intermediate. The choice of method will ultimately depend on the specific requirements of the application, including scale, purity, cost considerations, and environmental impact.
References
- 1. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1319937C - D-calcium pantothenate synthesis method - Google Patents [patents.google.com]
- 5. DE69634815T2 - D-PANTOLACTONHYDROLASE AND GENE GENERATING THEREFOR - Google Patents [patents.google.com]
A Comparative Guide to the Validation of LC-MS/MS for Pantoic Acid Quantification in Food Matrices
The accurate quantification of pantoic acid, a key component of pantothenic acid (Vitamin B5), in diverse food matrices is crucial for nutritional labeling, quality control, and regulatory compliance. While various analytical techniques are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly selective, sensitive, and robust method. This guide provides a comprehensive comparison of LC-MS/MS with alternative methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical approach.
Comparison of Analytical Methods
The quantification of this compound in food can be approached through several analytical techniques, each with its own set of advantages and limitations. The primary methods include LC-MS/MS, High-Performance Liquid Chromatography (HPLC) with UV detection, and microbiological assays.
| Feature | LC-MS/MS | HPLC-UV | Microbiological Assay |
| Specificity | Very High | Moderate | Low to Moderate |
| Sensitivity | Very High | Moderate | High |
| Speed | Fast | Moderate | Slow |
| Sample Throughput | High | Moderate | Low |
| Matrix Effect | Can be significant, requires careful management | Moderate | High |
| Development Cost | High | Moderate | Low |
| Operational Cost | High | Low | Moderate |
Performance of LC-MS/MS Methods: A Data Summary
The validation of an LC-MS/MS method is essential to ensure reliable and reproducible results. Key validation parameters from various studies are summarized below, demonstrating the method's performance across different food matrices.
| Food Matrix | Linearity (µg/mL) | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) (µg/kg) |
| Infant Formula & Cereals | 0.08 - 1.2 | 95 - 106 | 2.5 - 6.0 | Not Reported |
| Milk Powder & Nutritional Products | Not Reported | > 88 | High | Not Reported |
| Various Fortified Foods | 0.08 - 1.2 | 95 - 106 | 1.1 (overall RSDr) | Not Reported |
| Milk Powder, Rice Flour, etc. | 10 - 1500 (µg/L) | 91.0 - 105 | 0.46 - 3.0 | 3.0 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS and a traditional microbiological assay.
LC-MS/MS Method for this compound Quantification
This protocol outlines a general workflow for the analysis of this compound in various food matrices using LC-MS/MS.
1. Sample Preparation:
The sample preparation procedure is critical and varies depending on the food matrix.
-
For Free this compound in Fortified Foods: A simple extraction is often sufficient.
-
Homogenize the sample.
-
Extract with a suitable buffer or solvent.
-
Centrifuge and filter the supernatant before injection.
-
-
For High-Protein Foods (e.g., milk powder):
-
For Low-Protein Foods:
-
Homogenize 2 g of sample with 20 mL of 1% formic acid solution.
-
Centrifuge and filter the supernatant.
-
-
For Total this compound (from bound forms like coenzyme A): Enzymatic hydrolysis is required.
-
Samples are hydrolyzed using enzymes like alkaline phosphatase and pigeon liver extract to liberate free this compound.
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of ammonium formate in water (often with formic acid) and an organic solvent like methanol or acetonitrile is typical.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is frequently employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as [13C6, 15N2]-pantothenic acid, is recommended to correct for matrix effects and variations in instrument response.
-
Microbiological Assay for this compound
This method relies on the growth of a microorganism that requires this compound for its proliferation.
1. Sample Preparation:
-
Extraction: Similar to LC-MS/MS, the sample is extracted to liberate this compound.
-
Enzymatic Hydrolysis: For samples containing bound forms of this compound, enzymatic hydrolysis is necessary to release the free form.
2. Assay Procedure:
-
A basal medium containing all necessary nutrients for the test organism, except for this compound, is prepared.
-
A series of tubes are prepared with the basal medium, a fixed amount of the test organism (e.g., Lactobacillus plantarum), and varying concentrations of the sample extract or a this compound standard.
-
The tubes are incubated, and the growth of the microorganism is measured, typically by turbidity.
-
The concentration of this compound in the sample is determined by comparing the growth in the sample tubes to the growth in the standard tubes.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for this compound quantification.
Conclusion
The validation of LC-MS/MS methods for the quantification of this compound in food matrices consistently demonstrates high accuracy, precision, and sensitivity. While the initial investment for LC-MS/MS instrumentation is higher than for traditional methods, the benefits of faster analysis times, higher sample throughput, and superior specificity make it an increasingly preferred method in modern analytical laboratories. In contrast, microbiological assays, though sensitive, are time-consuming and less specific. HPLC-UV methods offer a middle ground but may lack the sensitivity and selectivity required for complex matrices. The choice of method will ultimately depend on the specific application, available resources, and the required level of data quality.
References
Navigating the Structural Landscape of Pantoic Acid Derivatives: A Comparative Guide to Antimicrobial Activity
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of pantoic acid derivatives and their biological activity is paramount in the quest for novel antimicrobial agents. This guide provides a comparative analysis of these derivatives, focusing on their efficacy against key pathogens, supported by experimental data and detailed methodologies.
This compound, a key component of vitamin B5, is the precursor to coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including fatty acid synthesis.[1][2] This central role makes the CoA biosynthesis pathway an attractive target for the development of new antimicrobial drugs. This compound derivatives, particularly pantothenamides, have emerged as promising inhibitors of this pathway, exhibiting activity against a range of pathogens, including bacteria and parasites.[3][4]
The mechanism of action of these derivatives often involves their metabolic activation by pantothenate kinase (PanK), the first enzyme in the CoA biosynthetic pathway.[5] This can lead to the formation of antimetabolites that disrupt downstream processes crucial for pathogen survival. However, the clinical translation of many early-generation pantothenamides has been hampered by their susceptibility to degradation by pantetheinases present in human serum. This has driven the development of next-generation derivatives with modified structures to enhance stability while retaining or improving antimicrobial potency.
This guide delves into the structural activity relationships (SAR) of various this compound derivatives, presenting quantitative data on their antimicrobial activity and detailing the experimental protocols used for their evaluation.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is highly dependent on their structural modifications. The following tables summarize the in vitro activity of selected N-substituted pantothenamides and their analogues against Staphylococcus aureus and Plasmodium falciparum.
Antibacterial Activity against Staphylococcus aureus
Modifications to the pantoyl moiety of N-substituted pantothenamides have been explored to enhance their activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of geminal dialkyl derivatives.
| Compound | R1 | R2 | N-Substituent | MIC (μg/mL) vs S. aureus ATCC 29213 | MIC (μg/mL) vs MRSA |
| 9k (N5-pan) | Me | Me | n-pentyl | 8 | 16 |
| 9f | Me | Allyl | n-pentyl | 2 | 4 |
| 9a | Et | Et | n-pentyl | >256 | >256 |
| 9b | n-Pr | n-Pr | n-pentyl | >256 | >256 |
| 9c | n-Bu | n-Bu | n-pentyl | >256 | >256 |
| 9d | Me | Et | n-pentyl | 16 | 32 |
| 9e | Me | n-Pr | n-pentyl | 64 | 128 |
| 9g | Me | n-Bu | n-pentyl | 128 | 256 |
| 9h | Et | Me | n-pentyl | 128 | 256 |
| 9i | n-Pr | Me | n-pentyl | >256 | >256 |
| 9j | Allyl | Me | n-pentyl | >256 | >256 |
| 9l | Me | Me | n-heptyl | 4 | 8 |
| 9m | Me | Me | phenethyl | 16 | 32 |
Data sourced from "Geminal dialkyl derivatives of N-substituted pantothenamides: Synthesis and antibacterial activity".
Key Findings:
-
Replacement of the pro-R methyl group (R2) with an allyl group (9f ) resulted in a significant improvement in antibacterial activity against both susceptible and resistant S. aureus strains compared to the benchmark compound N5-pan (9k ).
-
Substitution of the pro-S methyl group (R1) with larger alkyl groups was generally detrimental to activity.
-
Increasing the size of both geminal alkyl groups (e.g., ethyl, n-propyl, n-butyl) led to a loss of activity.
Antiplasmodial Activity against Plasmodium falciparum
The development of pantothenamides as antimalarial agents has focused on overcoming their degradation by serum pantetheinases. One successful strategy has been the replacement of the labile amide bond with a more stable triazole ring.
| Compound | Linker | R Group | IC50 (nM) vs P. falciparum (3D7) |
| 1 (Triazole analogue) | CH2 | Phenyl | 52 ± 6 |
| 2 (N-phenethyl-pantothenamide) | NH | Phenethyl | 20 (in aged medium) |
| 6a (1,4-Triazole) | CH2 | Phenyl | 49 ± 3 |
| 6b (1,5-Triazole) | CH2 | Phenyl | 480 ± 20 |
| 8a | CH2 | n-butyl | 1400 ± 100 |
| 8b | CH2 | n-pentyl | 420 ± 20 |
| 8c | CH2 | Benzyl | 120 ± 10 |
Data sourced from "A Pantetheinase-Resistant Pantothenamide with Potent, On-Target, and Selective Antiplasmodial Activity" and "Structure-activity relationships of antiplasmodial pantothenamide analogues reveal a new way by which triazoles mimic amide bonds".
Key Findings:
-
The N-phenethyl-pantothenamide (2 ) exhibits potent antiplasmodial activity in aged medium where pantetheinase activity is reduced.
-
Replacement of the amide bond with a 1,4-substituted triazole ring (e.g., 6a ) maintains potent activity and confers resistance to pantetheinase degradation.
-
The nature of the N-substituent on the triazole ring significantly influences activity, with aromatic groups generally showing better potency than alkyl chains.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound derivatives is the disruption of the Coenzyme A (CoA) biosynthesis pathway.
The evaluation of this compound derivatives typically involves a series of in vitro assays to determine their antimicrobial activity and their effect on the target pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the this compound derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., 10% v/v acetone in water) and then serially diluted in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.5 to 256 μg/mL).
-
Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a concentration of 10^6 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated for 18 hours at 37°C.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that shows no visible bacterial growth.
In Vitro Antiplasmodial Activity Assay
The 50% inhibitory concentration (IC50) against P. falciparum is determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in RPMI 1640 medium supplemented with Albumax II or human serum.
-
Drug Dilution: The test compounds are serially diluted in the culture medium in a 96-well plate.
-
Infection and Incubation: The wells are inoculated with infected red blood cells (at a specific parasitemia and hematocrit) and incubated for 72-96 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.
-
IC50 Calculation: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Pantothenate Kinase (PanK) Inhibition Assay
The inhibitory activity of the compounds against PanK is determined using a radiochemical assay.
-
Reaction Mixture: The assay is performed in a reaction buffer containing ATP, [1-14C]pantothenate, and the purified PanK enzyme.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time (e.g., 30 minutes).
-
Quenching: The reaction is stopped by spotting the mixture onto DE-81 filter paper discs and washing with ammonium formate to remove unreacted [1-14C]pantothenate.
-
Radioactivity Measurement: The radioactivity retained on the filter paper, corresponding to the phosphorylated product, is measured by liquid scintillation counting.
-
IC50 Determination: The IC50 values are determined from the dose-response curves.
This guide provides a foundational understanding of the SAR of this compound derivatives, offering valuable insights for the rational design of more potent and stable antimicrobial agents. The provided experimental protocols serve as a practical resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Pantothenamides Are Potent, On-Target Inhibitors of Plasmodium falciparum Growth When Serum Pantetheinase Is Inactivated | PLOS One [journals.plos.org]
- 3. A Class of Pantothenic Acid Analogs Inhibits Plasmodium falciparum Pantothenate Kinase and Represses the Proliferation of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pantetheinase-Resistant Pantothenamide with Potent, On-Target, and Selective Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geminal dialkyl derivatives of N-substituted pantothenamides: synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Functions of D-pantoic Acid and L-pantoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological functions of the stereoisomers of pantoic acid: the dextrorotatory (D) and levorotatory (L) forms. This analysis is supported by experimental evidence and detailed methodologies to assist researchers in understanding the critical role of stereochemistry in the biological activity of this essential molecule.
Core Functional Differences: The Primacy of D-pantoic Acid
The central and well-established biological function of this compound lies in its role as a precursor to pantothenic acid, commonly known as Vitamin B5. However, this biological significance is exclusive to the D-enantiomer.[1] D-pantoic acid is the sole isomer utilized by biological systems for the synthesis of D-pantothenic acid, a vital component of Coenzyme A (CoA).[1][2] Coenzyme A is an indispensable cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules.[3]
In stark contrast, L-pantoic acid is biologically inactive in this pathway. The enzyme responsible for the condensation of this compound with β-alanine to form pantothenic acid, pantoate-β-alanine ligase (also known as pantothenate synthetase), exhibits strict stereospecificity for the D-isomer ((R)-pantoate).[4] Consequently, L-pantoic acid is not incorporated into the biosynthesis of pantothenic acid.
While L-pantoic acid itself does not appear to have a direct biological function, it is noteworthy that the downstream product, L-pantothenic acid, has been shown to act as an antagonist to the biologically active D-pantothenic acid. This suggests that the presence of the incorrect stereoisomer at the vitamin level can interfere with the utilization of the correct form.
Quantitative Comparison of Biological Activity
The stark difference in the biological utility of D- and L-pantoic acid is evident in their ability to support the synthesis of pantothenic acid. The following table summarizes the functional comparison based on their role as a substrate for pantoate-β-alanine ligase.
| Parameter | D-pantoic Acid | L-pantoic Acid | Reference |
| Substrate for Pantoate-β-alanine Ligase | Yes | No | , |
| Incorporation into Pantothenic Acid | Yes | No | , |
| Role in Coenzyme A Biosynthesis | Essential Precursor | No Role | |
| Observed Biological Effect | Supports cell growth and metabolism (as a precursor to Vitamin B5) | Generally considered biologically inactive in this context. |
Signaling and Biosynthetic Pathways
The critical role of D-pantoic acid is best understood in the context of the Coenzyme A biosynthetic pathway.
Caption: Biosynthesis of Coenzyme A from D-pantoic acid.
Experimental Protocols
Enzyme Assay for Pantoate-β-alanine Ligase (PBL) Activity
This protocol is adapted from a published method to determine the activity of pantoate-β-alanine ligase, the key enzyme that differentiates between D- and L-pantoic acid.
1. Preparation of Cell-Free Extract: a. Culture the microorganism expressing the PBL enzyme (e.g., Bacillus megaterium containing the recombinant panC gene) in an appropriate growth medium. b. Induce gene expression as required (e.g., with xylose). c. Harvest the cells by centrifugation. d. Resuspend the cell pellet in a lysis buffer (e.g., 100 mM tri-sodium phosphate pH 6.5, containing lysozyme and MgSO4). e. Incubate to allow for cell lysis. f. Centrifuge the lysate to pellet cell debris. The resulting supernatant is the crude enzyme extract.
2. Assay Mixture: Prepare the following reaction mixture in a total volume of 1 mL:
-
10 µL of crude enzyme extract
-
0.1 M D-(-)-pantoic acid
-
0.1 M β-alanine
-
10 mM ATP
-
10 mM MgCl₂
-
10 mM KCl
-
0.1 M Tris buffer (pH 8.0)
3. Reaction and Termination: a. Initiate the reaction by adding the crude enzyme extract to the assay mixture. b. Incubate the reaction at 37°C for 20 minutes. c. Stop the reaction by adding 200 µL of 1 M NaOH.
4. Quantification: a. The amount of D-pantothenic acid formed is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC). b. One unit of PBL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-pantothenic acid per minute under the specified conditions.
To demonstrate the specificity of the enzyme, a parallel assay can be run where D-pantoic acid is replaced with L-pantoic acid. In this case, no significant formation of pantothenic acid is expected.
Caption: Experimental workflow for pantoate-β-alanine ligase assay.
Conclusion
The biological function of this compound is critically dependent on its stereochemistry. D-pantoic acid is an essential precursor for the biosynthesis of Vitamin B5 and Coenzyme A, making it fundamental to cellular metabolism. In contrast, L-pantoic acid is not utilized in this key pathway due to the strict stereospecificity of pantoate-β-alanine ligase. This guide underscores the importance of considering stereoisomerism in biological research and drug development, as even subtle changes in molecular geometry can lead to a complete loss of biological activity and, in some cases, antagonistic effects.
References
A Comparative Guide to Ketopantoate Reductase Efficacy for Pantoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various reductases used in the enzymatic reduction of keto-pantoate to D-pantoate, a crucial step in the biosynthesis of pantothenate (Vitamin B5). Pantothenate is the essential precursor to Coenzyme A (CoA), a vital molecule in cellular metabolism, making the enzymes in its biosynthetic pathway significant targets for research and drug development.[1] This document outlines key performance metrics, experimental protocols, and visualizes the biochemical context and workflows for researchers in the field.
Comparative Analysis of Reductase Performance
The reduction of keto-pantoate is primarily catalyzed by ketopantoate reductase (KPR), also known as 2-dehydropantoate 2-reductase (EC 1.1.1.169).[2] However, the specific enzymes performing this function can vary between organisms. The most well-characterized is PanE from Escherichia coli. Other enzymes, such as IlvC (acetohydroxy acid isomeroreductase) and the novel PanG, also exhibit this activity. Below is a summary of their reported kinetic parameters.
| Enzyme (Source Organism) | Gene | Cofactor | Kₘ for Keto-pantoate (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Ketopantoate Reductase (PanE) | panE | NADPH | 0.03 - 0.06 | 25 - 40 | 417 - 1333 | 7.5 - 8.4 | 25 |
| Ketopantoate Reductase (PanE) | panE | NADPH | 0.0096 | 16.6 | 1729 | Not Reported | Not Reported |
| Acetohydroxy acid isomeroreductase | ilvC | NADPH | 0.17 | 0.194 | 1.14 | 8.0 | 37 |
| Acetohydroxy acid isomeroreductase | ilvC | NADPH | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Ketopantoate Reductase (PanG) | panG | NADPH | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Ketopantoate Reductase (KPR) | TK1968 | NADH | Not Reported | Not Reported | Not Reported | Not Reported | 85 |
Note: Data for some enzymes are not available in the reviewed literature.
Discussion of Reductase Variants
-
E. coli PanE : This is the most extensively studied KPR. It is a monomeric enzyme that follows an ordered sequential kinetic mechanism, where NADPH binds first, followed by keto-pantoate.[3] It exhibits high catalytic efficiency and specificity for keto-pantoate.[1][3]
-
S. aureus PanE : Unlike the E. coli enzyme, the KPR from Staphylococcus aureus is a stable dimer. It displays positive cooperativity with respect to its cofactor, NADPH, and is inhibited by high concentrations of the keto-pantoate substrate. Its catalytic efficiency is comparable to that of the E. coli enzyme.
-
E. coli IlvC : This enzyme is primarily involved in the biosynthesis of branched-chain amino acids. However, it possesses a secondary activity as a ketopantoate reductase. Its affinity for keto-pantoate is significantly lower, and its catalytic rate is much slower compared to dedicated PanE enzymes, making it a less efficient catalyst for this specific reaction.
-
C. glutamicum IlvC : In Corynebacterium glutamicum, IlvC is the sole enzyme responsible for ketopantoate reductase activity, as this organism lacks a panE homolog. Inactivation of ilvC leads to pantothenate auxotrophy, confirming its essential role in this pathway for this bacterium.
-
F. novicida PanG : A novel KPR, designated PanG, has been identified in Francisella species, which lack both panE and ilvC genes. This demonstrates an alternative evolutionary solution for the same biochemical step. While its function has been confirmed through genetic complementation, its specific kinetic parameters have not yet been reported.
-
T. kodakarensis KPR : The KPR from the hyperthermophilic archaeon Thermococcus kodakarensis is distinct in its preference for NADH over NADPH as an electron donor. This enzyme is subject to feedback inhibition by Coenzyme A, suggesting a key regulatory role in the overall pathway. It is highly active at elevated temperatures, reflecting the organism's native environment.
Visualizing the Biochemical Context and Workflow
To better understand the role of these reductases, the following diagrams illustrate the pantothenate biosynthesis pathway and a typical experimental workflow for comparing enzyme efficacy.
Caption: The pantothenate biosynthesis pathway highlighting the reduction of keto-pantoate.
Caption: A generalized workflow for the expression, purification, and kinetic analysis of reductases.
Experimental Protocols
Ketopantoate Reductase Activity Assay
This protocol is a generalized method for determining the kinetic parameters of ketopantoate reductase activity.
1. Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES or Tris-HCl buffer, pH 7.5.
-
NADPH Stock Solution: 10 mM NADPH in assay buffer.
-
Keto-pantoate Stock Solution: 100 mM keto-pantoate (calcium or sodium salt) in assay buffer.
-
Purified Enzyme: Diluted to a suitable concentration (e.g., 0.1-1 µM) in assay buffer containing a stabilizing agent like 10% glycerol.
2. Assay Procedure:
-
The assay is performed in a temperature-controlled spectrophotometer at a specified temperature (e.g., 25°C or 37°C).
-
The reaction mixture (typically 1 mL total volume in a quartz cuvette) should contain the assay buffer, a fixed, saturating concentration of NADPH (e.g., 200 µM), and varying concentrations of keto-pantoate (e.g., ranging from 0.1 to 10 times the expected Kₘ).
-
The mixture is pre-incubated for 3-5 minutes to reach thermal equilibrium.
-
The reaction is initiated by adding a small volume of the purified enzyme solution.
-
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
3. Data Analysis:
-
The initial velocity (v₀) of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
The kinetic parameters, Kₘ and Vₘₐₓ, are calculated by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression software.
-
The turnover number (kcat) is calculated from the Vₘₐₓ and the enzyme concentration used in the assay.
This guide provides a foundational understanding of the comparative efficacies of different reductases for keto-pantoate reduction. The choice of enzyme for specific biotechnological or research applications will depend on factors such as desired catalytic efficiency, substrate affinity, and the specific metabolic context being investigated.
References
Safety Operating Guide
Navigating the Disposal of Pantoic Acid: A Procedural Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the disposal of pantoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and maintaining operational safety.
Chemical Profile and Hazard Assessment
This compound ((2R)-2,4-dihydroxy-3,3-dimethyl-butanoic acid) is an organic compound. Its hazard classification can vary, and it is often handled in the form of its more common derivative, pantothenic acid (Vitamin B5), or its salts. An initial hazard assessment is a mandatory first step before proceeding with disposal.
According to safety data sheets (SDS), this compound itself is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, related compounds like D-Pantothenic acid and its sodium salt are classified as skin and eye irritants and may cause respiratory irritation.[2][3] Therefore, laboratory personnel must treat all chemical waste as potentially hazardous until confirmed otherwise by an official safety assessment or the institution's Environmental Health and Safety (EHS) office.[4]
Table 1: Hazard Classification Summary for this compound and Related Compounds
| Chemical Name | CAS Number | GHS Hazard Classification | Key Recommendations |
| This compound | 1112-33-0 | Not classified as hazardous[1] | Smaller quantities may be disposable as regular waste, pending local regulations. |
| D-Pantothenic Acid | 79-83-4 | Irritant; May cause skin sensitization | Dispose of through a licensed professional waste disposal service. |
| D-Pantothenic Acid (Sodium Salt) | 867-81-2 | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity (single exposure) | Dispose of in accordance with local regulations. |
Standard Operating Procedure for this compound Disposal
This procedure outlines the decision-making process and necessary steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify the Waste: Confirm that the material is indeed this compound and is not mixed with other solvents or reagents. If it is part of a mixture, the entire mixture must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your EHS department. Chemical wastes should be segregated by general type (e.g., acids, bases, flammables) to prevent dangerous reactions.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste. Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste" (unless confirmed non-hazardous by EHS) and the full chemical name ("this compound"). Include the date when the first drop of waste was added.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: All hazardous waste must be stored in a designated Satellite Accumulation Area, which should be at or near the point of generation.
-
Storage Conditions: Keep the waste container tightly closed except when adding waste. The SAA must be inspected weekly for any signs of leakage. Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 4: Arranging for Final Disposal
-
Consult Institutional Policy: Before proceeding, consult your institution's specific chemical hygiene plan and waste disposal guidelines.
-
Contact EHS for Pickup: Never dispose of laboratory chemicals in the regular trash or down the drain unless explicitly authorized by your EHS office for specific, non-hazardous materials. Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste container.
-
Disposal of "Empty" Containers: A container that held this compound can be disposed of as regular trash only after all waste has been poured out, leaving minimal residue. The chemical label must be defaced or removed before disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal path for chemical waste like this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pantoic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Pantoic Acid in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure research environment.
Researchers, scientists, and drug development professionals are advised to familiarize themselves with the following guidelines before commencing any work with this compound. While some safety data sheets (SDS) do not classify this compound as hazardous, others indicate potential for skin, eye, and respiratory irritation.[1][2][3][4] A conservative approach, treating the substance as potentially hazardous, is therefore recommended.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against potential splashes. A face shield should be worn over goggles when handling large quantities or if there is a significant splash risk.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. For prolonged contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Gloves should be inspected for tears or degradation before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves is mandatory to protect against skin contact and contamination of personal clothing. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
| Respiratory Protection | Respirator (as needed) | If working with the solid form where dust may be generated, or in a poorly ventilated area, a suitable respirator should be used to prevent respiratory tract irritation. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eye-wash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required Personal Protective Equipment as outlined in the table above.
-
-
Handling:
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.
-
If working with the solid form, handle it in a manner that minimizes dust generation.
-
Should any this compound come into contact with skin, immediately wash the affected area with plenty of soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek medical attention.
-
If inhaled, move to an area with fresh air. If breathing is difficult, seek medical attention.
-
In case of ingestion, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Decontaminate all equipment that came into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
-
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Offering excess material to a licensed hazardous material disposal company is a recommended practice. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste container for chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated chemical waste container. |
| Spills | For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup. For larger spills, evacuate the area and follow emergency procedures. |
Note: Do not dispose of this compound or contaminated materials down the drain or in regular trash.
IV. Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
